Lgb-321;lgb 321
説明
BenchChem offers high-quality Lgb-321;lgb 321 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lgb-321;lgb 321 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-[4-(3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl]-6-(2,6-difluorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2/c1-13-11-30(12-16(26)22(13)31)20-8-9-27-10-19(20)29-23(32)18-7-3-6-17(28-18)21-14(24)4-2-5-15(21)25/h2-10,13,16,22,31H,11-12,26H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTIXZIMEPMGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=CC=CC(=N3)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LGB-321: A Technical Guide to the Mechanism of Action of a Pan-PIM Kinase Inhibitor
Abstract
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of oncogenesis.[1][2] Overexpressed in a wide array of hematologic and solid tumors, PIM kinases drive tumorigenesis by phosphorylating a multitude of substrates involved in cell survival, proliferation, metabolism, and therapeutic resistance.[1][3] This guide provides a detailed technical overview of LGB-321, a potent, ATP-competitive, small-molecule pan-PIM kinase inhibitor. We will dissect its core mechanism of action, explore the downstream cellular consequences of PIM inhibition, present methodologies for its characterization, and discuss its therapeutic rationale, particularly in hematologic malignancies.
The PIM Kinase Family: Key Oncogenic Drivers
Unlike many kinases that require activation by upstream phosphorylation or membrane recruitment, PIM kinases are constitutively active.[4] Their functional activity is primarily regulated at the level of transcription, translation, and proteasomal degradation, making their expression levels a direct correlate of their oncogenic potential.[] The transcription of PIM genes is largely driven by the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors in the tumor microenvironment.[1][]
The three PIM isoforms share significant sequence homology but exhibit distinct expression patterns and substrate specificities, contributing to a broad impact on cellular function.[1][6] Their collective action promotes cancer cell growth and survival through several key mechanisms:
-
Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins like BAD, PIM kinases suppress programmed cell death.[7][8]
-
Promotion of Cell Cycle Progression: PIM kinases phosphorylate and functionally inhibit cell cycle regulators such as p21Cip1/Waf1 and p27Kip1, thereby facilitating the transition from G1 to S phase.[1][2]
-
Enhancement of Protein Synthesis: PIM kinases can activate the mTORC1 signaling pathway, a central regulator of cell growth and protein translation.[9][10]
-
Stabilization of MYC: PIM kinases phosphorylate the MYC oncoprotein, enhancing its stability and transcriptional activity, which in turn drives the expression of genes involved in proliferation and metabolism.[1][11]
-
Adaptation to Hypoxia: PIM kinases aid tumor cell survival in hypoxic environments by promoting the activity of the Nrf2 transcription factor, which upregulates antioxidant genes and mitigates oxidative stress.[12]
Given their central role in sustaining multiple oncogenic pathways, targeting all three PIM kinases with a single pan-inhibitor presents a compelling therapeutic strategy.
LGB-321: A Potent and Selective Pan-PIM Inhibitor
LGB-321 is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor designed to target all three PIM kinase isoforms.[13][14] A significant challenge in developing pan-PIM inhibitors has been effectively targeting PIM2, which possesses a very low Michaelis constant (Km) for ATP, requiring an inhibitor with exceptionally high potency to compete with cellular ATP levels.[6][13] LGB-321 was specifically developed to overcome this hurdle, demonstrating potent activity against PIM2 in cellular contexts.[13][14]
Biochemical Profile of LGB-321
Biochemical assays confirm that LGB-321 inhibits all three PIM kinase isoforms with picomolar affinity.[8] Its high selectivity was demonstrated against a broad panel of other kinases, underscoring its specificity for the PIM family.[13][14]
| Kinase Target | Inhibition Constant (Ki) | ATP Km (µmol/L) |
| PIM1 | 1 pM | 400 |
| PIM2 | 2 pM | 4 |
| PIM3 | 1 pM | 40 |
| Data compiled from published reports.[8][13][14] |
Core Mechanism of Action: Disrupting Key Oncogenic Signaling Nodes
By competitively binding to the ATP pocket of PIM kinases, LGB-321 prevents the phosphorylation of their downstream substrates. This direct inhibition triggers a cascade of anti-tumor effects by disrupting multiple, interconnected signaling pathways crucial for cancer cell survival and proliferation.
Re-activation of Apoptotic Pathways
One of the most direct consequences of LGB-321 action is the inhibition of BAD (Bcl-2-associated death promoter) phosphorylation at serine 112 (Ser112).[14][15] In its unphosphorylated state, BAD promotes apoptosis. PIM kinase-mediated phosphorylation inactivates BAD, thereby suppressing cell death. By blocking this phosphorylation, LGB-321 restores the pro-apoptotic function of BAD.[7][8]
Induction of Cell Cycle Arrest
PIM kinases drive cell cycle progression by phosphorylating and inactivating Cip/Kip family cyclin-dependent kinase inhibitors, notably p21 and p27.[2] This phosphorylation leads to their nuclear export and subsequent proteasomal degradation, removing the brakes on the cell cycle. LGB-321 blocks this process, leading to the stabilization and nuclear retention of p21 and p27, which in turn inhibit CDK/cyclin complexes and induce cell cycle arrest, primarily at the G1/S transition.[1][2]
Attenuation of mTORC1 Signaling and Protein Synthesis
LGB-321 effectively inhibits mTORC1 signaling, a critical pathway for cell growth and proliferation.[13][14] PIM kinases can activate mTORC1 through various mechanisms, including the phosphorylation of PRAS40.[10] Inhibition of PIM by LGB-321 leads to a concentration-dependent decrease in the phosphorylation of key mTORC1 downstream effectors, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[14][15] This blockade of mTORC1 signaling results in a significant reduction in protein synthesis, thereby curbing cell growth.
Targeting Hypoxic Tumor Cells
A novel mechanism of PIM kinase action involves promoting cancer cell survival under hypoxic conditions, a common feature of the solid tumor microenvironment that drives therapeutic resistance.[12] PIM kinases enhance the nuclear localization and activity of Nrf2, a transcription factor that orchestrates the expression of antioxidant genes.[12] This adaptation helps cells cope with hypoxia-induced oxidative stress. LGB-321 treatment blocks the nuclear accumulation of Nrf2, leading to a buildup of toxic reactive oxygen species (ROS) and selective killing of hypoxic cancer cells.[12]
Cellular Activity and Therapeutic Potential
Consistent with its mechanism of action, LGB-321 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, with particular sensitivity observed in hematologic malignancies.[6][13]
Anti-proliferative Activity of LGB-321
| Cancer Type | Representative Cell Line | GI50 (µmol/L) |
| Multiple Myeloma | KMS-11 | < 1 |
| Multiple Myeloma | H929 | < 1 |
| Acute Myeloid Leukemia (AML) | KG-1 | 0.08 ± 0.07 |
| Acute Lymphoblastic Leukemia (ALL) | Various | < 1 (in 4 of 21 lines) |
| Non-Hodgkin Lymphoma (NHL) | Various | < 1 (in 10 of 27 lines) |
| Data represents a selection from broad cell line profiling studies.[13][14] |
In vivo studies have corroborated these findings. In xenograft models of both multiple myeloma and AML, oral administration of LGB-321 led to significant tumor growth inhibition.[13][14] This anti-tumor activity was correlated with the in-tumor modulation of pharmacodynamic markers, such as phosphorylated BAD, confirming target engagement and mechanistic action.[6][8]
Key Experimental Methodologies
The characterization of PIM kinase inhibitors like LGB-321 relies on a suite of robust biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the direct inhibitory effect of a compound on purified kinase activity by measuring ADP production.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[7][16]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of LGB-321 in a suitable buffer (e.g., Kinase Buffer with ≤1% DMSO).
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO control).
-
Enzyme Addition: Add 2 µL of purified recombinant PIM kinase (e.g., PIM1, PIM2, or PIM3) diluted in kinase buffer.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., biotinylated BAD peptide and ATP at its Km concentration).
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow the kinase reaction to proceed.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent, which converts the ADP produced to ATP and provides luciferase/luciferin. Incubate for 30 minutes at room temperature.
-
Detection: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KMS-11 or KG-1) in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of LGB-321 for 72 hours. Include wells for untreated (0% inhibition) and cytotoxic (100% inhibition) controls.[13]
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent growth inhibition (GI) for each concentration and determine the GI50 value.
Western Blotting for Pharmacodynamic Markers
This technique is used to detect changes in the phosphorylation status of PIM kinase substrates in inhibitor-treated cells.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., KMS-11.luc) with varying concentrations of LGB-321 for a specified time (e.g., 3 hours).[15] Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-phospho-BAD (Ser112), anti-phospho-S6RP, and total protein controls).[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to total protein levels.
Conclusion
LGB-321 is a highly potent and selective pan-PIM kinase inhibitor that effectively targets all three isoforms, including the challenging PIM2 kinase. Its mechanism of action is centered on the ATP-competitive blockade of PIM kinase activity, leading to the simultaneous disruption of multiple oncogenic signaling pathways that govern cell survival, proliferation, and metabolism. By inhibiting the phosphorylation of key substrates like BAD, p27, and downstream effectors of mTORC1, LGB-321 potently suppresses the growth of cancer cells, particularly those of hematologic origin. The robust preclinical data, supported by clear pharmacodynamic readouts, establishes a strong rationale for the clinical development of pan-PIM inhibitors like LGB-321 as a novel therapeutic strategy for treating hematologic cancers.[6]
References
-
Title: Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer Source: AACR Journals URL: [Link]
-
Title: PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer Source: MDPI URL: [Link]
-
Title: Targets and functions of PIM kinases. The PIM kinases regulate multiple... Source: ResearchGate URL: [Link]
-
Title: The Pim protein kinases regulate energy metabolism and cell growth Source: PNAS URL: [Link]
-
Title: Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers Source: Clinical Cancer Research URL: [Link]
-
Title: PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species Source: PMC URL: [Link]
-
Title: Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers Source: American Association for Cancer Research URL: [Link]
-
Title: Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers Source: AACR Journals URL: [Link]
-
Title: PIM Kinase as an Executional Target in Cancer Source: Journal of Cancer Prevention URL: [Link]
-
Title: Defeating kinases that promote tumorigenesis through non-catalytic functions with PROTACs - PIM kinase as an example Source: Taylor & Francis Online URL: [Link]
-
Title: Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma Source: PMC URL: [Link]
-
Title: The role of Pim kinase in immunomodulation Source: PMC URL: [Link]
-
Title: Chemi-Verse™ PIM1 Kinase Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: NVP-LGB321, a novel orally bioavailable pan-pim kinase inhibitor Source: BioWorld URL: [Link]
-
Title: PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis Source: PMC URL: [Link]
-
Title: Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors Source: RSC Publishing URL: [Link]
-
Title: LGB321 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Phase 1 Single and Multiple Ascending Dose of LTG-321 in Healthy Participants Source: ClinicalTrials.gov URL: [Link]
-
Title: Effect of LGB321 on PIM2 target modulation and proliferation in... Source: ResearchGate URL: [Link]
-
Title: Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 Source: Blood Cancer Journal URL: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. | BioWorld [bioworld.com]
- 9. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
LGB-321: Chemical Structure, Molecular Weight, and Pharmacological Profile
[1]
Executive Summary
LGB-321 (also known as NVP-LGB321 ) is a potent, orally bioavailable, ATP-competitive pan-PIM kinase inhibitor .[1][2] It is chemically distinct from earlier PIM inhibitors due to its high potency against PIM2 , a kinase isoform historically difficult to target due to its low
Developed by Novartis, LGB-321 represents a structural evolution from acylaminothiazole scaffolds to a 3-aminopyridyl-2-carboxamide core.[1][4] This structural optimization enables picomolar affinity for PIM1, PIM2, and PIM3, driving apoptosis in multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines by blocking the phosphorylation of BAD and inhibiting the mTORC1 pathway.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
Nomenclature and Identification
The chemical identity of LGB-321 is defined by its specific stereochemistry on the piperidine ring and its halogenated picolinamide moiety.[1]
| Property | Data |
| Common Name | LGB-321 (NVP-LGB321) |
| IUPAC Name | N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide |
| CAS No.[1][2][3][5] (Free Base) | 1210417-75-6 |
| CAS No.[1][3] (Dihydrochloride) | 1210416-93-5 |
| Drug Class | Small Molecule Kinase Inhibitor (Pan-PIM) |
Molecular Structure and Weight
LGB-321 is frequently supplied as a dihydrochloride salt to improve solubility.[1] Researchers must distinguish between the free base and salt forms when calculating molarity.
| Form | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| Free Base | 457.45 | 457.1726 | |
| Dihydrochloride | 530.37 | 530.12 |
Structural Analysis and Pharmacophore
The structure of LGB-321 was optimized for high affinity binding to the ATP-binding pocket of PIM kinases.[1]
-
Scaffold: The central 3-aminopyridyl-2-carboxamide acts as the hinge-binding motif.[1][4]
-
Solubility/Potency Motif: The (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine ring is critical.[1] The amino group forms key hydrogen bonds within the active site, while the specific stereochemistry ensures optimal fit, contributing to the compound's unique ability to outcompete ATP in the PIM2 pocket.
-
Selectivity: The 6-(2,6-difluorophenyl)-5-fluoropicolinamide moiety occupies the hydrophobic pocket, providing selectivity over other serine/threonine kinases.[1]
Mechanism of Action (Biological Context)[1]
The PIM Kinase Signaling Axis
PIM kinases (Proviral Integration site for Moloney murine leukemia virus) are constitutively active serine/threonine kinases that regulate cell survival and proliferation.[1] Unlike many other kinases, PIMs do not require upstream phosphorylation for activation; their activity is regulated primarily by protein stability and transcription (via JAK/STAT).[1]
LGB-321 functions by:
-
Direct Inhibition: Competitively binding to the ATP pocket of PIM1, PIM2, and PIM3 (IC
values in the picomolar range: ~1 pM for PIM1/3, ~2 pM for PIM2). -
Apoptosis Induction: Blocking the phosphorylation of BAD (Bcl-2-associated death promoter) at Ser112.[1] Unphosphorylated BAD translocates to the mitochondria to neutralize anti-apoptotic proteins (Bcl-2/Bcl-xL), triggering apoptosis.[1]
-
mTORC1 Suppression: Inhibiting PIM-mediated phosphorylation of TSC2 and PRAS40, thereby reducing mTORC1 signaling and downstream translation (via 4E-BP1).[1]
Pathway Visualization
The following diagram illustrates the intervention point of LGB-321 within the oncogenic signaling cascade.[1]
Synthesis and Development Logic
Structural Evolution
The discovery of LGB-321 originated from a high-throughput screening (HTS) hit based on a substituted acylaminothiazole .[1][4]
-
Initial Hit: The HTS hit lacked hydrogen bonding with the kinase hinge region and had suboptimal metabolic stability.
-
Scaffold Hop: Researchers transitioned to a 3-aminopyridyl-2-carboxamide scaffold.[1][4] This change improved PIM1 binding affinity by 5-fold but drastically increased PIM2 affinity (over 100-fold improvement).[1][4]
-
Optimization: The introduction of the chiral aminopiperidine ring (specifically the (3R,4R,5S) configuration) lowered the lipophilicity (cLogP) and enhanced solubility while maintaining the picomolar potency required to inhibit PIM2 in the presence of high intracellular ATP concentrations.[1]
Preparation Protocol (Overview)
Note: For full synthetic details, refer to Patent WO 2010/026124. The synthesis typically involves:
-
Coupling: Reaction of a 3-amino-4-chloropyridine derivative with the chiral aminopiperidine intermediate.
-
Amide Formation: Coupling of the resulting intermediate with 6-(2,6-difluorophenyl)-5-fluoropicolinic acid.[1]
-
Salt Formation: Treatment with hydrochloric acid to generate the dihydrochloride salt (LGB-321 2HCl) for biological testing.[1]
References
-
Garcia, P. D., et al. (2014). "Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers."[2][4] Clinical Cancer Research, 20(7), 1834-1845.[1]
-
Nishiguchi, G. A., et al. (2013).[4] "NVP-LGB321, a novel orally bioavailable pan-pim kinase inhibitor."[1][4] 245th ACS National Meeting, Abstract MEDI 43.
-
Novartis AG. (2010).[1] "Pyrimidinylaminobenzamides as inhibitors of protein kinases." World Intellectual Property Organization, Patent WO 2010/026124.[4]
-
MedKoo Biosciences. "LGB-321 Dihydrochloride Product Data Sheet."
-
Decker, S., et al. (2018). "The Pan-PIM Kinase Inhibitor LGB321 Strongly Increases Ibrutinib Effects in CLL." Blood, 132(Supplement 1), 4122.[1]
Technical Assessment: LGB-321 Efficacy in Multiple Myeloma Cell Lines
Executive Summary
LGB-321 represents a distinct class of ATP-competitive, pan-PIM kinase inhibitors distinguished by its high potency against PIM2 , an isoform historically resistant to first-generation inhibitors.[1][2][3] In the context of Multiple Myeloma (MM), PIM kinases (PIM1, PIM2, PIM3) act as critical survival factors, driving proliferation and inhibiting apoptosis independent of the AKT pathway.
This guide details the technical efficacy of LGB-321 in MM models, focusing on its mechanistic disruption of the mTORC1 and BAD signaling axes.[1][2][3][4] Data indicates that LGB-321 achieves sub-micromolar efficacy (
Mechanistic Architecture
The PIM-mTOR-BAD Axis
LGB-321 functions by occupying the ATP-binding pocket of PIM kinases. Unlike other kinases, PIMs are constitutively active and do not require upstream phosphorylation for activation, making their abundance the primary driver of activity.
-
Apoptosis Blockade: PIM kinases phosphorylate the pro-apoptotic protein BAD at Ser112 (and potentially Ser136/155), sequestering it in the cytoplasm via 14-3-3 proteins and preventing mitochondrial depolarization. LGB-321 treatment results in rapid dephosphorylation of BAD, sensitizing cells to apoptosis.
-
Proliferation Drive: PIM kinases phosphorylate TSC2 (Tuberin) and PRAS40 , relieving the inhibition on mTORC1 . This promotes protein synthesis via p70S6K and 4E-BP1 . LGB-321 effectively collapses this signaling arm, evidenced by reduced phosphorylation of S6 Ribosomal Protein (S6RP).
Visualization: Signal Transduction Topology
The following diagram illustrates the specific nodes disrupted by LGB-321 within the myeloma cellular context.
Figure 1: Mechanistic intervention of LGB-321. The compound blocks PIM-mediated inactivation of BAD (restoring apoptosis) and PIM-mediated activation of mTORC1 (halting translation).
Preclinical Efficacy Data
Quantitative Sensitivity Profile
LGB-321 demonstrates superior potency compared to earlier PIM inhibitors (e.g., SGI-1776) due to its optimized binding affinity for PIM2. The following data summarizes efficacy across key Multiple Myeloma cell lines.
Table 1: LGB-321 Potency in MM Models (72h Proliferation Assay)
| Cell Line | Primary Driver | Sensitivity (GI50) | Phenotypic Response |
| KMS-11 | PIM2 / FGFR3 | < 100 nM | Strong Apoptosis + G1 Arrest |
| MM.1S | Glucocorticoid Sens. | < 100 nM | Apoptosis |
| H929 | c-Myc / PIM2 | < 500 nM | Mixed (Apoptosis/Stasis) |
| RPMI-8226 | Standard MM Model | < 1 µM | Moderate Cytostasis |
| KMS-34 | PIM2 | < 100 nM | Strong Apoptosis |
Note: Data synthesized from Garcia et al. (2014) and Novartis preclinical disclosures.
Key Findings
-
PIM2 Dependency: Cell lines with high PIM2 expression (KMS-11, KMS-34) show the deepest responses.
-
Broad Activity: 14 out of 18 tested MM cell lines exhibited a
, indicating a broader therapeutic index in MM compared to solid tumors.[4] -
Biomarker Correlation: Sensitivity correlates strongly with the reduction of pS6RP (Ser235/236) and pBAD (Ser112) levels at 3–6 hours post-treatment.
Technical Protocols
To validate LGB-321 efficacy in your own facility, use the following self-validating protocols. These are designed to ensure reproducibility and distinguish between cytostatic and cytotoxic effects.
Protocol A: High-Throughput Viability Screening (CTG)
Objective: Determine
-
Cell Seeding:
-
Seed MM cells (e.g., KMS-11) at 2,000–5,000 cells/well in 384-well white opaque plates.
-
Critical: Use RPMI-1640 + 10% FBS.[5] Minimize edge effects by filling outer wells with PBS.
-
-
Compound Treatment:
-
Prepare LGB-321 stock (10 mM in DMSO).
-
Perform a 9-point serial dilution (1:3) starting at 10 µM down to ~1.5 nM.
-
Add compounds 24 hours post-seeding.[6] Final DMSO concentration must be < 0.1% .
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Readout:
-
Add CellTiter-Glo® reagent (1:1 ratio). Shake for 2 mins; incubate 10 mins (dark).
-
Read Luminescence (RLU).
-
-
Validation Check:
-
Z-factor must be > 0.5.
-
Vehicle control (DMSO) CV% should be < 5%.
-
Protocol B: Pharmacodynamic Marker Validation (Western Blot)
Objective: Confirm Target Engagement (PIM inhibition).
-
Treatment: Treat
cells with LGB-321 (at dose) for 3 hours . -
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma). PIM substrates are highly labile; rapid lysis on ice is mandatory.
-
Detection Targets:
-
Primary: p-S6 Ribosomal Protein (Ser235/236) – Loss of signal indicates mTORC1 blockade.
-
Secondary: p-BAD (Ser112) – Loss of signal indicates apoptotic priming.
-
Control: Total S6, Total BAD, GAPDH/Actin.
-
Visualization: Experimental Workflow
The following diagram outlines the logical flow for validating LGB-321, including critical decision points.
Figure 2: Validation workflow combining phenotypic screening (viability) with molecular confirmation (western blot).
References
-
Garcia, P. D., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers.[2][3] Clinical Cancer Research, 20(7), 1834-1845.[1]
-
Novartis Institutes for BioMedical Research. (2013). NVP-LGB321, a novel orally bioavailable pan-pim kinase inhibitor.
-
Keats, J. J., et al. (2007). Promiscuous mutations activate the noncanonical NF-kappaB pathway in multiple myeloma. Cancer Cell, 12(2), 131-144. (Context for KMS-11/MM.1S genetics).
-
MedKoo Biosciences.
Sources
Methodological & Application
Recommended LGB-321 concentrations for in vitro proliferation assays
Application Note: Optimization of LGB-321 Concentrations for In Vitro Proliferation Assays
Core Directive & Scientific Context
LGB-321 is a potent, ATP-competitive, orally bioavailable Pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3. Unlike early-generation PIM inhibitors, LGB-321 demonstrates unique potency against PIM2 , a kinase often redundant in hematologic malignancies and historically difficult to inhibit.[1]
This guide addresses the critical need for precise concentration ranging in in vitro assays. Because LGB-321 exhibits picomolar enzymatic potency (
Primary Application: Hematologic malignancies, specifically Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML).[1][2]
Mechanism of Action & Signaling Logic
To design a valid proliferation assay, one must understand the downstream nodes LGB-321 modulates. PIM kinases regulate cell survival and translation via the BAD (Bcl-2-associated death promoter) and mTORC1 axes.
Experimental Implication: Proliferation readouts (72h) should be cross-validated with biochemical markers (pS6K or pBAD) at shorter time points (4–6h) to confirm on-target efficacy.
Figure 1: LGB-321 Mechanism of Action. Inhibition of PIM prevents BAD phosphorylation (restoring apoptosis) and reduces mTORC1-mediated translation.
Recommended Concentration Ranges
The following concentrations are derived from validated datasets using KMS-11 (Multiple Myeloma) and MOLM-16 (AML) cell lines.
Stock Solution Preparation
-
Solubility: High (~50 mg/mL).
-
Stock Concentration: Prepare a 10 mM master stock. Aliquot and store at -80°C to prevent freeze-thaw degradation.
-
Molecular Weight: ~530.37 g/mol (Dihydrochloride salt) or ~457.4 g/mol (Free base). Check your specific vial label.
Assay Working Concentrations
Do not use a linear scale. Use a semi-logarithmic dilution series to capture the full sigmoidal curve.
| Parameter | Recommendation | Rationale |
| Top Concentration | 1,000 nM (1 µM) | Sufficient to reach |
| Bottom Concentration | 0.1 nM | Below the enzymatic |
| Dilution Factor | 1:3 (Serial) | Provides 8-10 points for robust 4-parameter logistic regression. |
| DMSO Final % | ≤ 0.1% | PIM-dependent lines (e.g., MM) are often sensitive to DMSO toxicity. |
Recommended 8-Point Dilution Scheme (nM): 1000 -> 333 -> 111 -> 37 -> 12 -> 4 -> 1.3 -> 0.4
Critical Insight: For PIM2-dependent cell lines (e.g., KMS-11), the expected
is typically 10–40 nM . If your calculatedshifts >100 nM, verify cell line identity or compound integrity.
Validated Experimental Protocol
This protocol utilizes an ATP-based luminescence readout (e.g., CellTiter-Glo®) which is superior to MTT/MTS for suspension cells typical of hematologic malignancies.
Phase 1: Cell Seeding (Day 0)
-
Cell Selection: Use KMS-11 (Positive Control) or KG-1 (AML).
-
Density: Seed 2,000 – 5,000 cells/well in 96-well white-walled plates.
-
Why? High density leads to contact inhibition, masking the drug effect. Low density results in poor signal-to-noise ratio.
-
-
Volume: 90 µL of complete media (RPMI-1640 + 10% FBS).
-
Incubation: Incubate for 24 hours at 37°C/5% CO₂ to allow metabolic normalization.
Phase 2: Compound Treatment (Day 1)
-
Intermediate Plate: Prepare a 1000x dilution series in 100% DMSO. Then, dilute 1:50 in culture media to create a 20x working solution (2% DMSO).
-
Addition: Add 10 µL of the 20x working solution to the 90 µL cell suspension.
-
Final Condition: 1x Drug concentration, 0.1% DMSO.
-
-
Controls:
-
Vehicle Control: 0.1% DMSO (100% Viability).
-
Positive Kill Control: 10 µM Staurosporine or 20 µM Puromycin (0% Viability).
-
Phase 3: Incubation & Readout (Day 4)
-
Duration: Incubate for 72 hours .
-
Causality: PIM inhibition is cytostatic first, then cytotoxic. 24h is insufficient to observe significant divergence in proliferation curves.
-
-
Readout: Equilibrate plate to room temperature (30 min). Add 100 µL CellTiter-Glo reagent. Shake for 2 min.
-
Measurement: Read luminescence (Integration time: 0.5 – 1.0 sec).
Data Analysis & Interpretation
Calculate Percent Viability relative to DMSO controls:
Curve Fitting: Use a non-linear regression (4-parameter logistic equation/Sigmoidal dose-response):
-
Hill Slope: Should be roughly -1.0. Steep slopes (<-3.0) suggest non-specific toxicity or solubility issues.
-
Plateau: Ensure the bottom plateau reaches <10%. If viability stalls at 40-50%, the cell line may have compensatory survival pathways (e.g., FLT3 or PI3K upregulation).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Right-shifted EC50 (>100 nM) | High ATP concentration (PIM2 has low Km for ATP) or incorrect cell line. | PIM2 requires potent inhibition.[2] Ensure LGB-321 is fresh. Verify KMS-11 identity.[8][9] |
| Flat Curve (No killing) | Compensatory signaling. | PIM inhibition alone may be cytostatic in some lines. Consider combination with Cytarabine (AML) or Lenalidomide (MM). |
| Precipitation | High concentration in aqueous media. | Do not exceed 10 µM in media. Ensure intermediate dilution step (Phase 2, Step 1) is followed. |
References
-
Discovery of LGB-321: Garcia, P. D., et al. (2014). Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers.[2][10][11] Clinical Cancer Research, 20(7), 1834-1845.
-
PIM2 Dependency in Myeloma: Lu, J., et al. (2013). PIM2 is required for the survival of multiple myeloma cells and is a therapeutic target. Blood, 122(15), 2622-2634.
-
Protocol Standardization: Keats, J. J., et al. (2007). Promiscuous mutations activate the noncanonical NF-kappaB pathway in multiple myeloma. Cancer Cell, 12(2), 131-144. (Reference for KMS-11 characterization).
Sources
- 1. medkoo.com [medkoo.com]
- 2. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMSO | G-Biosciences [gbiosciences.com]
- 4. tsquare-lube.com [tsquare-lube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cellosaurus cell line KMS-11 WHSC1(+/-) (CVCL_HE02) [cellosaurus.org]
- 9. Cellosaurus cell line KMS-11 (CVCL_2989) [cellosaurus.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Oral Formulation and In Vivo Protocol for LGB-321
Pan-PIM Kinase Inhibitor (PIM1, PIM2, PIM3)
Abstract & Scope
This application note details the standardized protocol for the preparation and administration of LGB-321 , a potent, orally bioavailable Pan-PIM kinase inhibitor. LGB-321 is distinct among PIM inhibitors for its high potency against PIM2 , a kinase often resistant to ATP-competitive inhibition.[1] This guide addresses the physicochemical challenges of formulating LGB-321 for mouse xenograft models (specifically AML and Multiple Myeloma), focusing on pH-dependent solubility to ensure consistent pharmacokinetic (PK) exposure.
Compound Profile & Mechanism
LGB-321 functions by inhibiting the PIM kinase family, which prevents the phosphorylation of BAD (Bcl-2-associated death promoter) and blocks mTORC1 signaling via S6RP. This dual-action promotes apoptosis and arrests cell proliferation in hematologic malignancies.
Physicochemical Properties[2][3][4][5][6][7][8]
-
Target: PIM1, PIM2, PIM3 (Pan-PIM)
-
Solubility Characteristics: LGB-321 is a basic molecule. It exhibits poor solubility in neutral water but high solubility in acidic buffers (pH < 4.0).
-
Storage: Powder at -20°C, desiccated and protected from light.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the downstream effects of LGB-321 inhibition on cell survival and proliferation.
Caption: LGB-321 blocks PIM-mediated phosphorylation of BAD and mTORC1 signaling, shifting the balance from survival to apoptosis.
Formulation Protocols
Two methods are provided. Method A (Solution) is the "Gold Standard" used in pivotal studies (e.g., Clinical Cancer Research, Garcia et al.) and ensures maximum bioavailability. Method B (Suspension) is an alternative for high-dose toxicity studies or if the specific salt form prevents acid dissolution.
Method A: 50 mM Citrate Buffer, pH 3.5 (Preferred)
Why this works: As a basic amine, LGB-321 protonates in acidic conditions, forming a clear, stable solution. This prevents the variability associated with suspensions.
Reagents
-
Citric Acid (Anhydrous)
-
Sodium Citrate (Dihydrate)
-
Sterile Water for Injection
-
1N HCl and 1N NaOH (for pH adjustment)
Vehicle Preparation (50 mM Citrate Buffer)
-
Dissolve 0.36 g Citric Acid and 0.98 g Sodium Citrate in 90 mL of sterile water.
-
Measure pH. It should be approximately 4.0–4.5 initially.
-
Titrate slowly with 1N HCl to reach exactly pH 3.5 .
-
Adjust final volume to 100 mL with water.
-
Filter sterilize (0.22 µm) and store at 4°C (stable for 14 days).
Compound Preparation Steps[5]
-
Weighing: Calculate the required amount of LGB-321.
-
Example: For 10 mL at 5 mg/mL (50 mg total), weigh 50 mg powder.
-
-
Wetting: Add the full volume of 50 mM Citrate Buffer (pH 3.5) directly to the powder.
-
Dissolution: Vortex vigorously for 1–2 minutes.
-
Sonication: Sonicate in a water bath at ambient temperature for 10–15 minutes until the solution is completely clear.
-
Critical Check: If particles remain, check pH. If pH > 3.8, the compound may precipitate. Adjust pH back to 3.5 if necessary (carefully).
-
-
Final QC: The formulation should be a clear, colorless to slightly yellow solution.
Method B: 0.5% Methylcellulose (MC) / 0.5% Tween 80 (Alternative)
Use this if the Citrate Buffer method is contraindicated for your specific mouse strain or if using a pre-salted form that is acid-labile.
-
Vehicle: Dissolve 0.5g Methylcellulose (400 cP) in 100 mL warm water. Let cool overnight to hydrate. Add 0.5 mL Tween 80.
-
Preparation: Add vehicle to LGB-321 powder incrementally.
-
Homogenization: Use a tissue homogenizer or extensive vortexing to create a uniform white suspension. Note: Shake well before every dose.
In Vivo Administration Protocol
Dosing Regimens
Based on efficacy data in KG-1 (AML) and KMS-11 (Myeloma) xenografts.
| Parameter | Standard Protocol | High Dose / Regression | Notes |
| Dose | 30 mg/kg | 100 mg/kg | 100 mg/kg may cause partial regression; 30 mg/kg is typically cytostatic. |
| Frequency | QD (Once Daily) | QD (Once Daily) | Continuous daily dosing is required for sustained PIM inhibition. |
| Route | Oral Gavage (p.o.) | Oral Gavage (p.o.) | Use flexible plastic feeding tubes (FTP-20-38) to minimize esophageal trauma. |
| Volume | 10 mL/kg | 10 mL/kg | Example: A 25g mouse receives 250 µL. |
| Vehicle | Citrate Buffer pH 3.5 | Citrate Buffer pH 3.5 | Ensure pH is strictly maintained. |
Experimental Workflow
The following diagram outlines the critical path from formulation to tissue harvest.
Caption: Operational workflow for LGB-321 in vivo efficacy studies.
Troubleshooting & QC
Precipitation in Syringe
-
Cause: pH drift or temperature drop.
-
Solution: Re-check pH of the formulation. If it has risen above 3.8, the free base will precipitate. Add minimal 1N HCl to restore pH 3.5. Warm to 37°C and vortex.
Toxicity / Body Weight Loss
-
Observation: Mice lose >15% body weight.
-
Adjustment: LGB-321 is generally well-tolerated.[2] Weight loss often indicates esophageal irritation from the acidic vehicle rather than drug toxicity.
-
Mitigation: Ensure the gavage technique is perfect. Consider a "drug holiday" (2 days on, 1 day off) if strictly necessary, though this may impact efficacy.
Efficacy Failure (No Tumor Inhibition)
-
Check: PIM2 dependency. LGB-321 is most effective in PIM2-driven tumors (e.g., MM, AML). Solid tumors often lack PIM dependency.
-
Biomarker: Verify target engagement by Western Blot for p-S6RP (Ser235/236) and p-BAD (Ser112) in tumor lysates 2–4 hours post-dose.
References
-
Garcia, P. D., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers.[1][2] Clinical Cancer Research, 20(7), 1834–1845.[2]
-
Source:[2]
- Relevance: Defines the 50 mM Citrate Buffer pH 3.5 vehicle and dosing range (30-100 mg/kg).
-
-
Nishiguchi, G. A., et al. (2013). Discovery of LGB321, a Pan-PIM Kinase Inhibitor with High Efficacy in Hematologic Cancer Models. Journal of Medicinal Chemistry.
-
Source: (Linked via secondary citation context)
- Relevance: Establishes chemical structure and basicity driving the formul
-
-
Burger, M. T., et al. (2014). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor. Journal of Medicinal Chemistry.
-
Source:
- Relevance: Provides comparative formulation strategies for Novartis PIM inhibitors (Citrate/Acet
-
Sources
- 1. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring LGB-321 Activity with Western Blot Biomarkers: A Detailed Guide to p-BAD and p-4EBP1 Analysis
Introduction: Unveiling the Action of LGB-321 Through Downstream Signaling
LGB-321 is a potent, small-molecule pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1] The PIM kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell survival, proliferation, and metabolism, making them attractive targets in oncology, particularly for hematologic malignancies.[1] Assessing the pharmacodynamic activity of inhibitors like LGB-321 in preclinical and clinical settings is paramount for determining target engagement and therapeutic efficacy. This is effectively achieved by monitoring the phosphorylation status of key downstream substrates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blotting to monitor the activity of LGB-321. We will focus on two critical downstream biomarkers: the phosphorylated forms of the B-cell lymphoma 2 (Bcl-2)-associated death promoter (BAD) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). A reduction in the phosphorylation of these proteins serves as a reliable indicator of LGB-321's inhibitory action on the PIM kinase signaling network. We will delve into the molecular rationale for selecting these biomarkers, provide detailed, validated protocols for their detection, and offer insights into data interpretation and quality control.
The Scientific Rationale: Connecting PIM Kinase Inhibition to p-BAD and p-4EBP1
To appreciate the significance of p-BAD and p-4EBP1 as biomarkers for LGB-321 activity, it is essential to understand their positions within the cellular signaling landscape orchestrated by PIM kinases.
PIM Kinases and the Regulation of Apoptosis via BAD Phosphorylation
The pro-apoptotic protein BAD is a key regulator of programmed cell death. Its activity is tightly controlled by phosphorylation. When unphosphorylated, BAD binds to and sequesters anti-apoptotic proteins like Bcl-xL, leading to the release of pro-apoptotic factors and subsequent cell death.[2] Survival signals, including those propagated by PIM kinases, lead to the phosphorylation of BAD at specific serine residues. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester BAD in the cytoplasm, preventing it from interacting with Bcl-xL at the mitochondria and thereby promoting cell survival.[3]
PIM kinases have been demonstrated to directly phosphorylate BAD at multiple sites, most notably at Serine 112 (Ser112) and Serine 136 (Ser136).[2][3] PIM2, in particular, shows a strong preference for Ser112.[4] As a pan-PIM kinase inhibitor, LGB-321 is expected to block this phosphorylation, leading to an increase in dephosphorylated, active BAD, and consequently, promoting apoptosis in sensitive cell populations.[5] Therefore, a decrease in the p-BAD (Ser112) or p-BAD (Ser136) signal upon LGB-321 treatment is a direct and proximal readout of target engagement.
PIM Kinases and the Control of Protein Synthesis via the mTORC1/4E-BP1 Axis
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, primarily by controlling protein synthesis.[6] One of the key downstream effectors of mTORC1 is 4E-BP1.[7] In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.[7] Upon activation, mTORC1 phosphorylates 4E-BP1 at multiple sites, with Threonine 37 and 46 (Thr37/46) being critical priming sites.[7] This hyperphosphorylation causes the dissociation of 4E-BP1 from eIF4E, allowing for the initiation of translation and subsequent protein synthesis.[8]
PIM kinases are upstream regulators of mTORC1 activity. They can enhance mTORC1 signaling through several mechanisms, including the phosphorylation and inhibition of PRAS40 (proline-rich AKT substrate 40 kDa), a negative regulator of mTORC1, and by negatively regulating AMP-activated protein kinase (AMPK), which is an inhibitor of mTORC1.[6][9][10] By inhibiting PIM kinases, LGB-321 is expected to decrease mTORC1 activity, leading to a subsequent reduction in the phosphorylation of 4E-BP1 at Thr37/46.[11][12] This makes p-4EBP1 (Thr37/46) a robust downstream biomarker for the impact of LGB-321 on this critical pro-growth signaling pathway.
The following diagram illustrates the signaling pathways influenced by PIM kinases and the points of intervention for LGB-321, highlighting the rationale for monitoring p-BAD and p-4EBP1.
Caption: PIM kinase signaling pathways and LGB-321 targets.
Experimental Protocols: A Step-by-Step Guide to Western Blot Analysis
The following protocols are optimized for the detection of phosphorylated BAD and 4E-BP1. Adherence to these guidelines is critical for obtaining reliable and reproducible results.
I. Sample Preparation: Preserving the Phosphorylation State
The integrity of phosphorylated proteins is paramount. Endogenous phosphatases released during cell lysis can rapidly dephosphorylate target proteins, leading to inaccurate results.[2] Therefore, all steps should be performed on ice, and lysis buffers must be supplemented with a cocktail of phosphatase inhibitors.[13]
Materials:
-
Cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, MilliporeSigma)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, MilliporeSigma)[10]
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with LGB-321 at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Aspirate the final wash completely.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors directly to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), wash twice with ice-cold PBS, and resuspend the cell pellet in the supplemented lysis buffer.
-
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Denaturation: Normalize the protein concentration for all samples with lysis buffer. Add 1/3 volume of 4X Laemmli sample buffer to each lysate. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Storage: Use the samples immediately for Western blotting or store at -80°C for future use.
II. SDS-PAGE and Protein Transfer
Materials:
-
SDS-polyacrylamide gels (appropriate percentage for target proteins; ~15-20 kDa for 4E-BP1, ~23 kDa for BAD)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
PVDF or nitrocellulose membranes (0.2 µm or 0.45 µm pore size)
-
Transfer buffer
-
Western blot transfer system (wet or semi-dry)
Procedure:
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane of the SDS-PAGE gel.[14] Include a protein ladder in one lane. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer:
-
Equilibrate the gel, membranes, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) should be optimized for your specific system.
-
III. Immunoblotting: Detecting the Phosphorylated Targets
Materials:
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can lead to high background.[9]
-
Primary antibodies:
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc) or X-ray film
Procedure:
-
Blocking: After transfer, rinse the membrane briefly with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[15]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommended dilutions. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.[17]
-
The following diagram provides a visual workflow of the Western blot protocol.
Caption: Western blot experimental workflow.
Data Analysis and Interpretation
Expected Results: Upon treatment with effective concentrations of LGB-321, a dose- and time-dependent decrease in the band intensity corresponding to p-BAD (Ser112/Ser136) and p-4EBP1 (Thr37/46) should be observed compared to the vehicle-treated control. The levels of total BAD and total 4E-BP1 should remain relatively unchanged, serving as loading controls.
Quantitative Analysis: For a more rigorous analysis, densitometry should be performed on the Western blot bands using software such as ImageJ or other imaging software.
-
Background Subtraction: Measure the intensity of each band and subtract the local background.
-
Normalization: Normalize the intensity of the phospho-protein band to its corresponding total protein band intensity (e.g., p-BAD / Total BAD). This corrects for any variations in protein loading.
-
Relative Quantification: Express the normalized phospho-protein levels in the LGB-321-treated samples as a fold change relative to the vehicle-treated control.
Hypothetical Data Summary:
| Treatment Group | p-BAD (Ser112) / Total BAD (Relative Intensity) | p-4EBP1 (Thr37/46) / Total 4E-BP1 (Relative Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| LGB-321 (10 nM) | 0.65 | 0.72 |
| LGB-321 (100 nM) | 0.21 | 0.34 |
| LGB-321 (1 µM) | 0.05 | 0.11 |
Self-Validating Systems and Best Practices
To ensure the trustworthiness of your results, incorporate the following validation steps and best practices into your workflow:
-
Antibody Specificity: Validate the specificity of your phospho-antibodies. This can be achieved by treating cell lysates with a phosphatase (e.g., lambda phosphatase) to dephosphorylate the proteins; a specific antibody should show a loss of signal after treatment.[18] Additionally, using knockout/knockdown cell lines for the target protein can confirm antibody specificity.
-
Linear Range: Ensure that the chemiluminescent signal is within the linear range of detection. Saturated signals will not accurately reflect protein levels. Perform a serial dilution of a control lysate to determine the linear range for your antibodies and imaging system.
-
Loading Controls: Always probe for a total protein as a loading control. Normalizing the phospho-protein signal to the total protein signal is more accurate than using housekeeping proteins (e.g., GAPDH, β-actin), as their expression can sometimes be affected by experimental conditions.
-
Positive and Negative Controls: Include positive control lysates (from cell lines with known high levels of the target phospho-protein) and negative controls where appropriate to confirm that the assay is working correctly.
-
Reproducibility: Perform experiments in biological triplicates to ensure the reproducibility of your findings.
By adhering to these detailed protocols and validation strategies, researchers can confidently and accurately monitor the activity of LGB-321, gaining crucial insights into its mechanism of action and therapeutic potential.
References
-
Asati, V., Mahapatra, D. K., & Bharti, S. K. (2018). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Biomolecules, 8(1), 7. [Link]
-
Aikin, R., et al. (2006). Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL. BMC Cell Biology, 7, 3. [Link]
-
Aikin, R., et al. (2006). Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL. PubMed, 16405739. [Link]
-
Macdonald, A., et al. (2003). The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death. The Journal of Biological Chemistry, 278(46), 45358-45367. [Link]
-
Gingras, A. C., et al. (1999). Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism. Genes & Development, 13(11), 1422-1437. [Link]
-
Walsby, E., et al. (2018). The Pan-PIM Kinase Inhibitor LGB321 Strongly Increases Ibrutinib Effects in CLL, By Blocking Anti-Apoptotic Pathways and Microenvironmental Interactions. Blood, 132(Supplement 1), 693. [Link]
-
Amaravadi, R. K., & Thompson, C. B. (2009). PIM1 protein kinase regulates PRAS40 phosphorylation and mTOR activity in FDCP1 cells. The Journal of Biological Chemistry, 284(20), 13399-13404. [Link]
-
Ma, J., et al. (2016). 4E-BP1, a multifactor regulated multifunctional protein. Taylor & Francis Online, 8(2), 224-231. [Link]
-
Fox, T. E., et al. (2010). The Pim protein kinases regulate energy metabolism and cell growth. Proceedings of the National Academy of Sciences, 107(52), 22714-22719. [Link]
-
ResearchGate. (n.d.). Effect of LGB321 on PIM2 target modulation and proliferation in KMS-11.luc cells. ResearchGate. [Link]
-
Peters, T. L., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research, 20(7), 1848-1859. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
-
Gutierrez, A., et al. (2018). PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis. Oncotarget, 9(100), 37375-37391. [Link]
-
ABclonal. (n.d.). Phospho-eIF4EBP1-T37/46 Rabbit pAb. ABclonal. [Link]
-
Magee, J. (n.d.). Western blot protocol. Washington University in St. Louis. [Link]
-
ResearchGate. (n.d.). Pim kinase inhibitor blocks IRS1 S1101 phosphorylation independent of mTOR activity. ResearchGate. [Link]
-
Sino Biological. (n.d.). Phospho-4E-BP1 (Thr37, 46) Antibody, Rabbit MAb. Sino Biological. [Link]
-
Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]
-
O'Farrell, F., et al. (2021). Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC. Cancers, 13(9), 2110. [Link]
-
De-Melo, G., et al. (2017). mTORC1 suppresses PIM3 expression via miR-33 encoded by the SREBP loci. Scientific Reports, 7(1), 16168. [Link]
-
Castel, P., et al. (2016). PDK1-SGK1 Signaling Sustains AKT-Independent mTORC1 Activation and Confers Resistance to PI3Kα Inhibition. Cancer Cell, 30(1), 115-128. [Link]
-
Schurmann, A., et al. (2000). p21-Activated Kinase 1 Phosphorylates the Death Agonist Bad and Protects Cells from Apoptosis. Molecular and Cellular Biology, 20(2), 453-461. [Link]
-
Zhang, Y., et al. (2023). Regulation of mTOR Signaling: Emerging Role of Cyclic Nucleotide-Dependent Protein Kinases and Implications for Cardiometabolic Disease. International Journal of Molecular Sciences, 24(14), 11598. [Link]
-
von Gise, A., et al. (2005). Identification of Novel in Vivo Phosphorylation Sites of the Human Proapoptotic Protein BAD. The Journal of Biological Chemistry, 280(4), 2970-2977. [Link]
-
Ghavami, S., et al. (2019). The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis. Cellular and Molecular Life Sciences, 76(1), 147-164. [Link]
Sources
- 1. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. pnas.org [pnas.org]
- 7. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PIM1 protein kinase regulates PRAS40 phosphorylation and mTOR activity in FDCP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-4E-BP1 (phospho Thr37/Thr46) antibody (GTX133182) | GeneTex [genetex.com]
- 15. Phospho-Bad (Ser136) Antibody (#9295) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. youtube.com [youtube.com]
- 18. Phospho-BAD (Ser112) antibody (80431-2-PBS) | Proteintech [ptglab.com]
Application Note: In Vivo Profiling of LGB-321 (Pan-PIM Kinase Inhibitor)
[1][2]
Abstract & Compound Profile
LGB-321 (NVP-LGB321) is a potent, ATP-competitive, orally bioavailable Pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3. Unlike earlier generation PIM inhibitors, LGB-321 demonstrates significant potency against PIM2-dependent cell lines (e.g., Multiple Myeloma), a kinase historically difficult to inhibit in cellular contexts.[1]
Mechanistically, LGB-321 functions by blocking the phosphorylation of BAD (Bcl-2-associated death promoter) and inhibiting the mTORC1 pathway, thereby inducing apoptosis in hematologic malignancies such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).
Key Compound Properties
| Parameter | Description |
| Chemical Name | NVP-LGB321 |
| Target | PIM1 ( |
| Primary Indication | Hematologic Malignancies (MM, AML, CLL) |
| Molecular Weight | ~457.5 g/mol (Free base) |
| Solubility | pH-dependent; soluble in acidic buffers (pH < 4.5) |
Mechanism of Action & Biomarkers
To validate target engagement in vivo, researchers must monitor specific downstream biomarkers. LGB-321 efficacy is directly correlated with the reduction of pBAD (Ser112) and pS6 (Ser235/236) levels.
Signaling Pathway Visualization
Caption: LGB-321 inhibits PIM kinases, preventing BAD inactivation (restoring apoptosis) and blocking mTORC1-mediated translation.[2]
Formulation Protocol (Critical)
LGB-321 exhibits pH-dependent solubility. For oral gavage (PO) in mice, it is critical to use an acidic vehicle to ensure bioavailability. Do not use neutral pH buffers (e.g., PBS) as this will lead to precipitation and poor exposure.
Recommended Vehicle
50 mM Acetate Buffer, pH 4.0 [1]
Preparation Steps[2]
-
Stock Buffer Preparation:
-
Dissolve Sodium Acetate in purified water to 50 mM concentration.
-
Adjust pH to 4.0 using Glacial Acetic Acid or HCl.
-
Filter sterilize (0.22 µm) and store at 4°C.
-
-
Compound Formulation (Fresh Daily):
-
Weigh the required amount of LGB-321 powder.
-
Add the Acetate Buffer (pH 4.0) volume calculated for the batch.
-
Sonicate for 10–15 minutes until a clear solution or uniform fine suspension is achieved.
-
Note: If the compound is the hydrochloride salt, check pH after addition; if it drops significantly below 3.5, adjust back to 4.0 carefully, though usually, the buffer capacity handles this.
-
In Vivo Dosing & Pharmacokinetics (PK)
LGB-321 is optimized for oral delivery. The following protocol outlines the standard dosing regimen for efficacy studies in xenograft models (e.g., KMS-11, KG-1).
Dosing Parameters
-
Species: Mouse (NOD/SCID, Nude, or NOG).
-
Route: Oral Gavage (PO).
-
Dose Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
Therapeutic Dose Range: 30 mg/kg to 100 mg/kg.
-
Schedule: Once Daily (QD).
Pharmacokinetic Profile (Mouse)
Data derived from single-dose oral administration (100 mg/kg).
| PK Parameter | Value (Approx.) | Notes |
| 1.0 – 2.0 h | Rapid absorption in acidic vehicle. | |
| High | Sufficient to cover | |
| Bioavailability ( | ~55% | Good oral uptake. |
| PD Duration | > 24 Hours | pS6/pBAD inhibition sustained at 100 mg/kg.[3] |
| Clearance | Moderate | Allows for QD dosing. |
Experimental Workflow: Efficacy Study
Caption: Standard workflow for evaluating LGB-321 efficacy in xenograft models.
Safety & Toxicity Monitoring
LGB-321 is generally well-tolerated at therapeutic doses (up to 120 mg/kg). However, PIM inhibition can impact hematopoietic cells.
-
Body Weight (BW): Monitor 3x weekly. A loss of >15% requires a dose holiday.
-
Hematology: Perform Complete Blood Counts (CBC) at the study terminus. Watch for transient lymphopenia or neutropenia, which are on-target effects of PIM inhibition.
-
Gastrointestinal: Observe for signs of diarrhea or bloating, although these are less common with the acetate buffer formulation compared to aggressive solvent/surfactant mixtures.
References
-
Garcia, P. D., et al. (2014). Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers.[1][2] Clinical Cancer Research.[1]
-
MedKoo Biosciences. (n.d.). LGB-321 Product Information and Biological Activity.[4][1][2][3][5][6]
-
Wurz, R. P., et al. (2016). The Pan-PIM Kinase Inhibitor LGB321 Affects Apoptotic Pathways and Microenvironmental Interactions in CLL.[4] Blood (ASH Annual Meeting Abstracts).
-
Guide to Pharmacology. (n.d.). LGB321 Ligand Page.[5] IUPHAR/BPS.
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. ashpublications.org [ashpublications.org]
- 5. LGB321 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. LGB321 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for the Preclinical Evaluation of Novel Targeted Agents in Combination with Chemotherapy
A Note to the Researcher: Initial searches for the compound "LGB-321" did not yield specific information on a molecule with this designation in publicly available scientific literature or clinical trial databases. The following document has been created as a comprehensive and instructive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating a novel targeted agent, referred to herein as "Novel Agent X," in combination with standard-of-care chemotherapeutic agents. This guide is designed to be adapted for any new molecular entity where a synergistic or additive anti-cancer effect is hypothesized.
Part 1: Introduction and Scientific Rationale
The confluence of targeted therapies and conventional chemotherapy represents a cornerstone of modern oncology.[1][2] The primary rationale for such combinations is to exploit distinct, yet complementary, mechanisms of action to enhance tumor cell killing, overcome or delay the onset of drug resistance, and potentially reduce treatment-related toxicities by using lower doses of each agent.[1]
"Novel Agent X" is a hypothetical inhibitor of the "Target Y" protein, a key component of the "Pathway Z" signaling cascade, which is frequently dysregulated in a variety of human cancers and is known to play a crucial role in cell survival and proliferation. Chemotherapeutic agents, in contrast, typically exert their cytotoxic effects through broader mechanisms, such as DNA damage or disruption of microtubule dynamics.
The central hypothesis for combining Novel Agent X with chemotherapy is that by inhibiting a critical pro-survival pathway with Novel Agent X, cancer cells will be sensitized to the cytotoxic effects of chemotherapy. This could manifest as a synergistic interaction, where the combined effect is greater than the sum of the individual effects of each agent.[2]
Part 2: In Vitro Preclinical Evaluation
The initial assessment of a drug combination's potential is performed in vitro using cancer cell lines. This allows for a controlled and high-throughput evaluation of synergy, additivity, or antagonism.
Experimental Workflow for In Vitro Combination Studies
The following diagram outlines the typical workflow for in vitro evaluation of Novel Agent X in combination with a chemotherapeutic agent.
Caption: Workflow for in vitro drug combination studies.
Protocol: Monotherapy IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of Novel Agent X and the chosen chemotherapeutic agent individually in the selected cancer cell lines. This data is crucial for designing the concentration matrix for the combination study.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
Novel Agent X (stock solution of known concentration)
-
Chemotherapeutic agent (stock solution of known concentration)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Novel Agent X and the chemotherapeutic agent in separate tubes. A common approach is a 7-point dilution series.
-
Remove the overnight culture medium from the cells and add the media containing the different drug concentrations. Include vehicle-only controls.
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read the plate on a plate reader at the appropriate wavelength.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curves using a non-linear regression model to determine the IC50 values.
Protocol: Checkerboard (Matrix) Combination Assay
Objective: To assess the interaction between Novel Agent X and the chemotherapeutic agent across a range of concentrations.
Procedure:
-
Based on the monotherapy IC50 values, design a matrix of concentrations. A common design is a 6x6 or 8x8 matrix, with concentrations ranging from sub-IC50 to supra-IC50 levels for both drugs.
-
Seed cells in 96-well plates as described above.
-
Prepare the drug matrix by adding Novel Agent X along the rows and the chemotherapeutic agent along the columns of the plate. Include wells with each drug alone and vehicle-only controls.
-
Incubate the plates and perform the cell viability assay as previously described.
Data Analysis: Synergy Models
Several mathematical models can be used to quantify the interaction between two drugs. The choice of model can influence the interpretation of the results, so it is often recommended to use more than one.[3]
| Synergy Model | Principle | Best Suited For |
| Loewe Additivity | Based on the assumption that a drug cannot interact with itself. It is a dose-based model.[3][4] | Drugs with similar mechanisms of action or that target the same pathway.[3] |
| Bliss Independence | A probabilistic model that assumes the two drugs act independently.[3][4] | Drugs with different mechanisms of action.[3] |
| Zero Interaction Potency (ZIP) | Integrates concepts from both the Loewe and Bliss models.[5][6] | Provides a nuanced synergy map across a dose-response surface.[5] |
| Highest Single Agent (HSA) | The effect of the combination is compared to the effect of the most active single agent.[3][5] | A conservative and straightforward baseline for synergy.[5] |
Software such as SynergyFinder or Combenefit can be used to analyze the data and generate synergy scores and visualizations.[3][6] A synergy score greater than 10 is generally considered synergistic, between -10 and 10 is additive, and less than -10 is antagonistic.[7]
Part 3: In Vivo Preclinical Validation
Promising in vitro synergistic combinations should be validated in in vivo models to assess their efficacy and tolerability in a more complex biological system.[1]
In Vivo Experimental Workflow
Caption: Workflow for in vivo drug combination studies.
Protocol: In Vivo Combination Efficacy Study
Objective: To determine if the synergistic effects observed in vitro translate to enhanced anti-tumor activity in an in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for implantation
-
Novel Agent X formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: Novel Agent X alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: Novel Agent X + Chemotherapeutic agent
-
-
Administer treatments according to a predetermined schedule and dosage (based on MTD studies).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint.
-
Euthanize mice at the end of the study and collect tumors for pharmacodynamic analysis.
Data Analysis and Interpretation
The primary endpoint is typically Tumor Growth Inhibition (TGI). The interaction between the two agents can be assessed by comparing the TGI of the combination group to the TGI of the individual treatment groups. A model-based approach can also be used to formally define additivity and interpret synergy or antagonism.[8]
Hypothetical In Vivo Efficacy Data:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 | - |
| Novel Agent X (10 mg/kg) | 1050 | 30% |
| Chemotherapy (5 mg/kg) | 900 | 40% |
| Combination | 300 | 80% |
In this hypothetical example, the combination treatment shows a greater than additive effect on tumor growth inhibition, suggesting in vivo synergy.
Part 4: Mechanistic Insights
To understand why a combination is synergistic, further mechanistic studies are warranted.
-
Apoptosis Assays: Using methods like Annexin V/PI staining or TUNEL assays to determine if the combination leads to a greater induction of programmed cell death.
-
Cell Cycle Analysis: Using flow cytometry to investigate if the combination causes a more profound cell cycle arrest at a particular phase.
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in the target pathway and downstream signaling nodes.
Caption: Hypothetical signaling pathway for Novel Agent X and its interaction with chemotherapy.
References
-
Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. Crown Bioscience Blog. [Link]
-
Harrell, Z. A., et al. A model-based approach for assessing in vivo combination therapy interactions. Cancer Research. [Link]
-
Gonçalves, E., et al. Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Cancers. [Link]
-
Moutafi, M., et al. Mind the Curve: Dose–Response Fitting Biases the Synergy Scores across Software Used for Chemotherapy Combination Studies. International Journal of Molecular Sciences. [Link]
-
Chen, S., et al. A novel in vivo approach to generate therapy-induced dormancy models for therapeutic target identification and new treatment strategy development in ER+ mammary carcinoma. Communications Medicine. [Link]
-
Preclinical Models for Cancer Immunotherapy and Combinations. Cambridge Healthtech Institute. [Link]
-
Li, Y., et al. CASynergy: A causal attention model for interpretable prediction of cancer drug synergy. PLOS Computational Biology. [Link]
-
Ianevski, A., et al. SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples. Nucleic Acids Research. [Link]
-
Multi-Drug Combination Strategies in High Content Applications. Crown Bioscience Blog. [Link]
-
Ku, C. C., et al. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR Protocols. [Link]
-
Brignone, C., et al. First-line chemoimmunotherapy in metastatic breast carcinoma: combination of paclitaxel and IMP321 (LAG-3Ig) enhances immune responses and antitumor activity. Journal of Translational Medicine. [Link]
-
Randomized, Placebo-controlled Trial Evaluating the Safety and Efficacy of GLK-321 in Subjects With Demodex Blepharitis. ClinicalTrials.gov. [Link]
-
Phase 1 Single and Multiple Ascending Dose of LTG-321 in Healthy Participants. ClinicalTrials.gov. [Link]
-
Słowiak, J., et al. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I. Pharmaceutics. [Link]
-
Combination Therapy Screening & Assays. Charles River Laboratories. [Link]
-
Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. ResearchGate. [Link]
-
LTG-321. Patsnap Synapse. [Link]
-
Research spotlight: Combination therapy shows promise for overcoming treatment resistance in glioblastoma. EurekAlert!. [Link]
-
CSB-321 Ph 1 in Immunotherapy for the Treatment of Cancer. ClinicalTrials.gov. [Link]
-
New experimental therapies for glioblastoma: a review of preclinical research. Journal of Experimental & Clinical Cancer Research. [Link]
-
Epicrispr Biotechnologies Secures $68 Million Series B to Initiate Clinical Trial for First-in-Class Disease-Modifying Epigenetic Neuromuscular Therapy for FSHD. Epicrispr Biotechnologies. [Link]
-
Innovent initiates phase Ia study of anti-PD-1/TIGIT bispecific antibody IBI-321. BioWorld. [Link]
-
Yang, Z., et al. Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model. British Journal of Pharmacology. [Link]
-
Combination Therapy for Glioblastoma. Power. [Link]
-
Convection Enhanced Localized Administration of PRX321 With Real-time Imaging for Therapy of Recurrent Glioblastoma (CLARITY-1). ClinicalTrials.gov. [Link]
-
Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - radiotherapy combination therapy. Frontiers in Oncology. [Link]
-
A First-in-human Study of EPI-321 in Facioscapulohumeral Muscular Dystrophy. ClinicalTrials.gov. [Link]
-
Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues. Cancers. [Link]
-
A soluble LAG-3 protein (eftilagimod alpha) with an anti-PD-1 antibody (pembrolizumab): results of a phase II study in NSCLC. Immutep. [Link]
Sources
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LGB-321 incubation times for maximal pathway inhibition
Topic: Optimizing LGB-321 Incubation Times for Maximal Pathway Inhibition Product: LGB-321 (Pan-PIM Kinase Inhibitor) Document ID: TS-LGB321-OPT-V2 Last Updated: 2025-05-15
Core Directive: The Kinetic Strategy
Welcome to the LGB-321 Technical Support Portal. You are likely using LGB-321 to target PIM1, PIM2, and PIM3 kinases, specifically to disrupt the PIM/mTORC1 axis or destabilize c-MYC in hematologic malignancies (e.g., Multiple Myeloma, AML).
The Critical Insight: Users often default to a standard 24-hour incubation. This is a mistake for pathway analysis. PIM kinases have rapid turnover rates, and their phosphorylation of downstream targets like BAD and 4E-BP1 occurs within minutes to hours.
-
For Signaling (Phospho-Flow/Western): Maximal inhibition (
) typically occurs between 2 to 6 hours . -
For Phenotype (Apoptosis/Viability): Effects manifest between 24 to 72 hours .[1]
This guide provides the protocols to empirically determine the optimal
Mechanism of Action & Signaling Architecture
To optimize incubation, you must understand the signal latency. LGB-321 is an ATP-competitive inhibitor.[2] It directly blocks PIM autophosphorylation and substrate phosphorylation.
Pathway Visualization
Figure 1: LGB-321 Mechanism of Action. Note the direct inhibition of PIM leads to reduced phosphorylation of BAD (survival) and 4E-BP1 (translation), and destabilization of c-MYC.
Caption: LGB-321 blocks PIM kinases, preventing the phosphorylation of BAD (pro-apoptotic) and reducing mTORC1-mediated translation via 4E-BP1/S6.
Optimization Protocol: The "Time-Slicing" Assay
Do not guess the incubation time. Use this self-validating protocol to define
Experimental Design
-
Objective: Determine timepoint of maximal p-S6 and p-BAD reduction.
-
Concentration: Use
the biochemical (typically 100 nM - 1 µM for LGB-321) to ensure target saturation. -
Controls: DMSO (Vehicle), Total Protein (Loading Control).
Step-by-Step Workflow
-
Seed Cells: Plate cells at
cells/mL. Allow 24h recovery. -
Preparation: Prepare LGB-321 stock in DMSO. Final DMSO concentration must be
.[1] -
Reverse Time Course: To harvest all samples simultaneously:
-
Add drug at T-24h.
-
Add drug at T-6h.
-
Add drug at T-3h.
-
Add drug at T-1h.
-
Add drug at T-30min.
-
-
Lysis: Harvest cells immediately in cold RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF are critical).
-
Readout: Western Blot or Intracellular Flow Cytometry.
Expected Data Trends
| Incubation Time | p-BAD (Ser112) | p-S6 (Ser235/236) | c-MYC Levels | Apoptosis (Caspase-3) |
| 0 - 30 min | Minimal Change | No Change | Stable | None |
| 1 - 3 Hours | Max Inhibition | Moderate Inhibition | Stable | None |
| 3 - 6 Hours | Sustained Inhibition | Max Inhibition | Begins Decrease | Minimal |
| 24 Hours | Variable (Feedback) | Variable | Depleted | High (Cleavage) |
Expert Note: PIM2 is notoriously difficult to inhibit compared to PIM1. If using PIM2-dependent lines (e.g., Multiple Myeloma), ensure you check p-4E-BP1 at the 3-6 hour mark, as this is the primary PIM2 effector.
Troubleshooting & FAQs
Q1: I see inhibition of p-BAD but not p-S6. Why?
A: This indicates a kinetic lag or pathway redundancy.
-
Causality: p-BAD is a direct substrate of PIM.[3] p-S6 is downstream of mTORC1.[3][4][5][6][7] PIM inhibits TSC2, which activates mTORC1. Therefore, p-S6 reduction is an indirect effect and takes longer (>4 hours).
-
Solution: Extend incubation to 6 hours. If p-S6 remains high, the PI3K/AKT pathway may be compensating. Consider co-treatment with a PI3K inhibitor.
Q2: Can I wash out LGB-321 to study recovery?
A: Yes. LGB-321 is reversible.[8]
-
Protocol: Treat for 3 hours (max inhibition). Spin down cells (
, 5 min). Resuspend in fresh, drug-free media. -
Observation: Phosphorylation of p-BAD should recover within 1-2 hours if the kinase has not been degraded. This confirms the drug was acting via competitive binding, not irreversible covalent modification.
Q3: My western blots for p-4E-BP1 are messy/inconclusive.
A: 4E-BP1 is a complex target heavily regulated by phosphorylation hierarchies.
-
Technical Fix: Use a gradient gel (4-12%). Hyper-phosphorylated 4E-BP1 migrates slower (gamma isoform) than hypo-phosphorylated (alpha/beta). LGB-321 treatment should collapse the upper bands (gamma) into the lower, faster-migrating bands (alpha/beta).
-
Antibody Selection: Ensure you are using an antibody specific for Thr37/46 (priming sites) or Ser65 (activity sites).
Decision Logic: Optimization Workflow
Use this logic flow to troubleshoot your experimental setup.
Caption: Logical workflow for establishing valid LGB-321 experimental conditions.
References
-
Garcia, P. D., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers.[9] Clinical Cancer Research, 20(7), 1838–1852. [Link] (Key Reference: Describes the characterization of LGB-321, including activity on PIM2 and downstream modulation of p-BAD and p-S6 in KMS-11 cells.)
-
Keane, N. A., et al. (2015). PIM kinases in hematological malignancies: targeting the kinase and the kinase-dependent transcriptome. Molecular Cancer Therapeutics. [Link] (Contextual Reference: Discusses the short half-life of PIM kinases and the necessity of optimizing incubation times for pharmacodynamic markers.)
-
Novartis Institutes for BioMedical Research. LGB-321 Chemical Probe Profile. [Link](Note: General reference to the compound's discovery origin).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S6K1 and 4E-BP1 Are Independent Regulated and Control Cellular Growth in Bladder Cancer | PLOS One [journals.plos.org]
- 6. Activating the translational repressor 4E-BP or reducing S6K-GSK3β activity prevents accelerated axon growth induced by hyperactive mTOR in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscle 4EBP1 activation modifies the structure and function of the neuromuscular junction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target toxicity of LGB-321 in non-tumor cells
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: LGB-321 Technical Support Center: Troubleshooting Off-Target Toxicity
Welcome to the LGB-321 Technical Support Center
You are accessing this guide because you have observed unexpected cytotoxicity or off-target effects in non-tumor cells (e.g., fibroblasts, cardiomyocytes, or healthy PBMCs) while using LGB-321 (NVP-LGB321) .
LGB-321 is a highly potent pan-PIM kinase inhibitor (PIM1, PIM2, PIM3) with picomolar affinity.[1] Because PIM kinases regulate cell survival (via BAD phosphorylation) and metabolism (via mTORC1/S6K), distinguishing between mechanism-based toxicity (on-target) and chemical promiscuity (off-target) is critical.
This guide is structured to help you diagnose the root cause of toxicity in your specific experimental context.
Module 1: The "Overdose" Artifact
Diagnosis: Are you treating at clinically irrelevant concentrations?
Q: I am observing significant cell death in my negative control lines (e.g., normal fibroblasts or epithelial cells) at 1–5 µM. Is LGB-321 non-specific?
A: Yes, at those concentrations, you are likely observing off-target kinase inhibition. LGB-321 is designed with picomolar potency (IC50: PIM1 = 1 pM; PIM2 = 2 pM; PIM3 = 1 pM) [1].[1] Most solid tumor lines and normal fibroblasts are insensitive to PIM inhibition because they do not rely on PIM signaling for survival. However, at concentrations >500 nM, LGB-321 loses selectivity and may inhibit other kinases or induce physicochemical stress.
Troubleshooting Protocol: The "Therapeutic Window" Titration Do not use a standard 10 µM screening dose. You must recalibrate your dose-response curve to match the drug's potency.
-
Design: Treat sensitive cells (e.g., MM1.S multiple myeloma) and resistant control cells (e.g., normal fibroblasts) in parallel.
-
Range: Titrate LGB-321 from 0.1 nM to 1000 nM (log scale).
-
Readout: Assess viability (CellTiter-Glo) at 72 hours.
-
Interpretation:
-
On-Target Efficacy: Death in MM1.S at <100 nM.
-
Off-Target Toxicity: Death in Fibroblasts at >1 µM.
-
Safe Window: The concentration range where MM1.S dies but Fibroblasts survive (typically 1–100 nM).
-
Data Visualization: Expected Selectivity Profile
| Cell Type | Dependence | Expected IC50 (LGB-321) | Toxicity at 1 µM | Diagnosis |
| KMS-11 / MM1.S | PIM2-Dependent | 10–50 nM | High (Apoptosis) | On-Target Efficacy |
| Normal Fibroblasts | PIM-Independent | > 5,000 nM | Low (<10%) | Safe |
| Normal Fibroblasts | N/A | High (>50%) | Off-Target (Kinase Promiscuity) |
Module 2: Mechanism Verification
Diagnosis: Is the death apoptotic (PIM-mediated) or necrotic (Off-target)?
Q: My healthy PBMCs are showing reduced viability. Is this PIM inhibition or general toxicity?
A: PIM kinases are expressed in hematopoietic cells.[2][3] Inhibition may cause "on-target" antiproliferative effects in healthy lymphocytes. To distinguish this from off-target toxicity (e.g., mitochondrial uncoupling), you must validate the signaling pathway.
The Mechanism: LGB-321 functions by preventing the phosphorylation of BAD (Bcl-2-associated death promoter) at Ser112, releasing it to bind Bcl-xL and trigger apoptosis [2]. If cells die without a reduction in pBAD, the toxicity is off-target.
Experimental Workflow: Phospho-Protein Validation
Figure 1: Mechanism of Action vs. Off-Target Pathways. Validating pBAD reduction confirms on-target activity.
Protocol: Western Blot Confirmation
-
Lyse: Collect lysates from treated cells at 4 hours (early signaling check).
-
Blot: Probe for pBAD (Ser112) and Total BAD .
-
Control: Include a positive control (PIM-dependent myeloma line).
-
Decision Matrix:
-
pBAD Decreased + Cell Death: On-target mechanism (PIM inhibition is toxic to this specific cell type).
-
pBAD Unchanged + Cell Death:Off-Target Toxicity. Investigate mitochondrial interference or solvent effects.
-
Module 3: Solubility & Formulation Artifacts
Diagnosis: Are you seeing "crystals" or precipitation-induced cell stress?
Q: I see granular debris in the wells at 10 µM, and the cells look lysed.
A: LGB-321 is a hydrophobic molecule. While modifications (like the 3-aminopyridyl-2-carboxamide scaffold) improved potency, solubility remains a constraint at high concentrations in aqueous media [1].
Troubleshooting Guide:
-
DMSO Limit: Ensure final DMSO concentration is <0.1%.
-
Serial Dilution: Perform serial dilutions in 100% DMSO first, then spike into media. Do not dilute aqueous-to-aqueous, as this causes micro-precipitation that settles on cells, causing physical stress and "false" toxicity.
-
Visual Check: Inspect wells under 20x phase contrast immediately after dosing. If you see refractile crystals, your data is invalid.
Module 4: Advanced Off-Target Screening
Diagnosis: Is it hERG or CYP inhibition?
Q: We are moving to in vivo safety. What specific off-targets should we screen for?
A: When LGB-321 is used at high systemic doses, two primary off-target risks exist common to this chemical class:
-
hERG Channel Inhibition: Can cause QT prolongation.
-
CYP450 Inhibition: Potential drug-drug interactions.
Recommended Panel: If you observe unexplained toxicity in cardiomyocytes (e.g., iPSC-derived cardiomyocytes), run a hERG Flux Assay .
-
Protocol: Use a fluorescence-based thallium flux assay or automated patch-clamp.
-
Threshold: If IC50 for hERG is <10 µM, monitor cardiac safety closely in vivo.
References
-
Nishiguchi, G. A., et al. (2013).[1] "Discovery of NVP-LGB321, a Novel Orally Bioavailable Pan-PIM Kinase Inhibitor."[1] Journal of Medicinal Chemistry.
-
Garcia, P. D., et al. (2014).[3] "Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers."[2][3] Clinical Cancer Research.
-
Burger, M. T., et al. (2013). "Identification of NVP-LGB321, a Potent and Selective Inhibitor of PIM Kinases." ACS Medicinal Chemistry Letters.
For further assistance, please contact the LGB-321 Application Support Team with your specific cell line data and dose-response curves.
Sources
Technical Support Center: Analysis of LGB-321 Purity and Degradation Products by HPLC
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of LGB-321. As a novel pan-PIM kinase inhibitor, understanding the purity and degradation profile of LGB-321 is critical for ensuring its safety, efficacy, and stability throughout the drug development process.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your HPLC analysis.
Our approach is grounded in scientific principles and field-proven experience. We will not only guide you on what to do but also explain the why behind each experimental choice, empowering you to develop robust and reliable analytical methods.
Understanding LGB-321 and Potential Degradation Pathways
LGB-321 is a small molecule inhibitor of PIM serine/threonine kinases.[2] Like many complex organic molecules, it is susceptible to degradation under various environmental conditions. A thorough understanding of its potential degradation pathways is the first step in developing a stability-indicating HPLC method. The most common degradation pathways for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[3][4][5]
Based on the chemical structure of similar compounds, we can hypothesize potential degradation points in the LGB-321 molecule. For instance, amide and ester functional groups are generally susceptible to hydrolysis, while electron-rich moieties can be prone to oxidation.[5][6]
Caption: Experimental workflow for forced degradation and HPLC analysis.
HPLC Method Development Strategy
A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation.
Step-by-Step Protocol for HPLC Method Development:
-
Column Selection: Start with a versatile C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the analyte and its degradation products at their respective absorbance maxima. An initial screening across a wide wavelength range is recommended.
-
Mobile Phase Scouting:
-
Aqueous Phase: Begin with a buffered aqueous phase (e.g., 20 mM phosphate buffer or 0.1% formic acid) to control the pH.
-
Organic Phase: Use acetonitrile or methanol as the organic modifier. Acetonitrile often provides better peak shape and lower backpressure.
-
Gradient Elution: Start with a broad gradient (e.g., 5-95% organic over 30 minutes) to elute all components, including the parent drug and any degradation products.
-
-
Optimization:
-
Gradient Slope: Adjust the gradient slope to improve the resolution between closely eluting peaks.
-
pH: Optimize the pH of the mobile phase to improve peak shape and retention of ionizable compounds.
-
Temperature: Increasing the column temperature can reduce viscosity and improve peak efficiency, but may also affect selectivity.
-
-
Method Validation: Once an optimal separation is achieved, the method must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness. [7]
Conclusion
The analysis of LGB-321 and its degradation products by HPLC requires a systematic and scientifically sound approach. By understanding the potential degradation pathways and employing a logical troubleshooting strategy, you can overcome common analytical challenges. This guide provides a framework for developing and implementing a robust, stability-indicating HPLC method for LGB-321, ensuring the quality and integrity of your data. For further assistance, always refer to the relevant regulatory guidelines and instrument manuals.
References
- Current time information in Los Angeles, CA, US. (n.d.). Google.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 22, 2024, from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved February 22, 2024, from [Link]
-
Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). Chromservis. Retrieved February 22, 2024, from [Link]
- Ryan, T. W. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Drug Development and Industrial Pharmacy, 24(7), 651-664.
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025, October 16). YouTube. Retrieved February 22, 2024, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved February 22, 2024, from [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. Retrieved February 22, 2024, from [Link]
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research, 16(12).
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 22, 2024, from [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis, 69, 1-9.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved February 22, 2024, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved February 22, 2024, from [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Sannova. Retrieved February 22, 2024, from [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11). LCGC International. Retrieved February 22, 2024, from [Link]
-
LGB321. (n.d.). IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. Retrieved February 22, 2024, from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved February 22, 2024, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved February 22, 2024, from [Link]
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). Analytical Chemistry, 87(24), 12159–12167.
-
Degradation Chemistry and Product Development. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). Pharmaceutics, 14(2), 314.
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved February 22, 2024, from [Link]
- Troubleshooting in HPLC: A Review. (n.d.). International Journal of Scientific Development and Research.
-
NVP-LGB321, a novel orally bioavailable pan-pim kinase inhibitor. (2013, April 11). BioWorld. Retrieved February 22, 2024, from [Link]
-
Structure of ligands 1, 2, and 321 and the novel set of... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
-
LGB321. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 22, 2024, from [Link]
- Degradation Profiling of Pharmaceuticals: A Review. (2018, April 15). International Journal of Novel Research and Development.
-
LB321 - Analysis of components of coffee (Inertsil ODS-4 ). (n.d.). GL Sciences. Retrieved February 22, 2024, from [Link]
-
化合物LGB-321 HCl T71227-参数-TargetMol中国. (n.d.). 分析测试百科网. Retrieved February 22, 2024, from [Link]
-
Effect of LGB321 on PIM2 target modulation and proliferation in... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
- Direct Analysis of Multicomponent Vaccine Adjuvants by HPLC with Charged Aerosol Detection. (n.d.). Thermo Fisher Scientific.
- Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. (2000, August 24).
- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). Journal of Pharmaceutical and Health Sciences.
- A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance. (n.d.).
-
Uncovering new pathways for targeted protein degradation. (2024, November 18). News-Medical. Retrieved February 22, 2024, from [Link]
-
HPLC Determination of Glutathione and Other Thiols in Human Mononuclear Blood CellsModulation of Caspase-3 Activity. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.). Annual Review of Microbiology, 59, 1-25.
- Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (n.d.). Journal of Food and Drug Analysis.
-
HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. (2023, June 14). SIELC Technologies. Retrieved February 22, 2024, from [Link]
- Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019, July 30). Scholars Middle East Publishers.
-
Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. (2025, May 15). Semantic Scholar. Retrieved February 22, 2024, from [Link]
-
LA321 - Analysis of butylphenol isomer. (n.d.). GL Sciences. Retrieved February 22, 2024, from [Link]
Sources
- 1. | BioWorld [bioworld.com]
- 2. LGB321 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LGB-321 Insensitivity in mTORC1 Signaling
Introduction: Understanding LGB-321 and its Connection to mTORC1
LGB-321 is a potent, orally bioavailable pan-inhibitor of the PIM serine/threonine kinase family (PIM-1, -2, and -3).[1][2] PIM kinases are recognized as oncogenes, particularly in hematologic cancers, where they play a role in cell survival and proliferation.[2][3] A key mechanism of PIM kinase activity involves the regulation of downstream signaling pathways, including the mTORC1 pathway. In certain cellular contexts, particularly PIM2-dependent multiple myeloma, LGB-321 has been shown to inhibit mTORC1 signaling.[3][4]
However, it is crucial to understand that LGB-321 is not a direct inhibitor of mTOR. Its effect on mTORC1 is indirect, likely through modulation of upstream regulators or downstream effectors that intersect with the mTORC1 pathway, such as BAD or other proteins influencing protein synthesis and cell growth.[2][3]
This guide addresses a common query from researchers: "I'm treating my cells with LGB-321, but I'm not seeing any inhibition of mTORC1 activity. Why?" We will explore the potential biological and technical reasons for this observation, providing a structured troubleshooting framework.
FAQ 1: Is my experimental model appropriate for observing LGB-321-mediated mTORC1 inhibition?
Answer: The most common reason for a lack of mTORC1 inhibition by LGB-321 is that the chosen cell line or phenotype is not dependent on PIM kinase signaling for mTORC1 activation.
Scientific Rationale: LGB-321's anti-proliferative effects and its impact on mTORC1 are most pronounced in hematological cancer cell lines that are specifically dependent on PIM kinase activity.[3] The mTORC1 signaling hub integrates a multitude of upstream signals, including growth factors (via the PI3K/AKT axis), amino acids, cellular energy status (via AMPK), and stress signals.[5][6] If mTORC1 is being constitutively activated in your cells by a mechanism that is independent of PIM kinase activity—such as a mutation in PIK3CA, loss of PTEN, or a hyper-activating mutation in mTOR itself—then inhibiting PIM kinases with LGB-321 would not be expected to suppress mTORC1.
Troubleshooting & Validation Steps:
-
Confirm PIM Kinase Expression: Verify that your cell line expresses PIM-1, -2, and/or -3 at the protein level using Western blot or at the mRNA level using qRT-PCR.
-
Assess PIM Dependency: If possible, use siRNA or CRISPR-Cas9 to knock down PIM kinases.[7] If PIM kinase knockdown does not phenocopy the expected effects of LGB-321 (e.g., reduced proliferation or mTORC1 inhibition), your model is likely PIM-independent.
-
Review the Literature: Research whether your cell line has been previously characterized as PIM-dependent or if it harbors known mutations that would lead to PIM-independent mTORC1 activation.
FAQ 2: How can I be certain that I am measuring mTORC1 activity correctly?
Answer: Before concluding that LGB-321 is ineffective, it is essential to validate that your assay for mTORC1 activity is robust and that you are examining the correct downstream markers.
Scientific Rationale: mTORC1 is a kinase that phosphorylates several key downstream substrates to regulate cell growth and proliferation.[8] The most reliable method for assessing mTORC1 activity in cells is to measure the phosphorylation status of its direct and indirect substrates by Western blot.
-
Direct Substrates: p70 S6 Kinase 1 (S6K1) at Threonine 389 (p-S6K1 T389) and Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) at multiple sites (e.g., Threonine 37/46).[8][9]
-
Indirect Substrate: Ribosomal protein S6 (S6), a substrate of S6K1, at Serine 240/244 (p-S6 S240/244).[9]
It is important to note that some mTORC1 functions, particularly the phosphorylation of 4E-BP1, can be resistant to certain classes of mTOR inhibitors like rapamycin, but should be sensitive to ATP-competitive inhibitors.[10][11]
Protocol: Western Blot Analysis of mTORC1 Activity
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of LGB-321 (e.g., 10 nM to 10 µM) for a relevant time course (e.g., 3, 6, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for mTORC1 inhibition (e.g., a known mTOR inhibitor like Torin1 or PP242).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-S6K1 (T389), p-4E-BP1 (T37/46), and p-S6 (S240/244). Also, probe for total S6K1, 4E-BP1, S6, and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to assess changes in phosphorylation relative to total protein.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands.
Expected Results in a Sensitive Cell Line: In a responsive cell line, treatment with an effective dose of LGB-321 should lead to a significant decrease in the phosphorylation of S6K1, 4E-BP1, and S6, while total protein levels remain unchanged.
| Phospho-Protein | Expected Change with Inhibition |
| p-S6K1 (T389) | Decrease |
| p-4E-BP1 (T37/46) | Decrease |
| p-S6 (S240/244) | Decrease |
| Table 1: Expected changes in mTORC1 substrate phosphorylation upon successful inhibition. |
FAQ 3: Could my cells have intrinsic or acquired resistance to mTOR pathway inhibition?
Answer: Yes. Cancer cells can develop resistance to mTOR pathway inhibitors through several mechanisms, which would also render them insensitive to indirect inhibitors like LGB-321.
Scientific Rationale: Resistance to mTOR-targeted therapies is a significant clinical challenge.[13][14] These resistance mechanisms often involve the cell rewiring its signaling network to maintain mTORC1 activity or to bypass its necessity for survival and proliferation.
Mechanism 1: Genetic Alterations in the mTOR Pathway
Mutations in key components of the mTOR pathway can render it constitutively active and insensitive to upstream regulation.
-
mTOR Mutations: Acquired mutations in the FRB domain of mTOR can prevent allosteric inhibitors like rapamycin from binding.[13] While LGB-321 is not a direct mTOR binder, a hyperactive mTOR mutant may not require PIM-mediated signaling for its activity.
-
TSC1/TSC2 Loss: The TSC1/TSC2 complex is a critical negative regulator of mTORC1.[15] It acts as a GTPase-activating protein (GAP) for the small GTPase Rheb.[16] Loss-of-function mutations in TSC1 or TSC2 lead to an accumulation of GTP-bound (active) Rheb, resulting in strong, growth factor-independent activation of mTORC1.[17]
-
Rheb Mutations: Activating mutations in Rheb can make it insensitive to the GAP activity of the TSC complex, locking it in a GTP-bound state and leading to constitutive mTORC1 signaling.[18]
Caption: Genetic resistance mechanisms bypassing upstream mTORC1 regulation.
Mechanism 2: Activation of Compensatory Signaling Pathways
Inhibition of one signaling pathway can lead to the compensatory upregulation of another, a phenomenon often mediated by the loss of negative feedback loops.[19][20]
-
PI3K/AKT Feedback Loop: mTORC1/S6K1 activation normally triggers a negative feedback loop that dampens PI3K signaling by promoting the degradation of Insulin Receptor Substrate 1 (IRS-1).[10][21] When mTORC1 is inhibited, this feedback is lost, leading to hyperactivation of the PI3K/AKT pathway.[19][22] This surge in AKT activity can then strongly reactivate mTORC1, overriding the inhibitory signal from a drug like LGB-321.
-
MAPK Pathway Upregulation: In some contexts, mTORC1 inhibition can lead to the activation of the RAS/RAF/MEK/ERK pathway, which can also signal to mTORC1 and promote cell survival.[19]
Caption: Compensatory activation of AKT due to loss of negative feedback.
Troubleshooting & Validation Steps:
-
Phospho-Kinase Array: To get a broad overview of signaling changes, use a phospho-kinase array to simultaneously assess the phosphorylation status of multiple kinases (e.g., AKT, ERK, etc.) in response to LGB-321 treatment.
-
Targeted Western Blots: Based on array results or hypotheses, perform Western blots for key nodes in compensatory pathways, such as p-AKT (Ser473) and p-ERK (Thr202/Tyr204). An increase in the phosphorylation of these proteins upon LGB-321 treatment is a strong indicator of feedback loop activation.
-
Combination Therapy: If you identify a compensatory pathway, test whether co-treatment of LGB-321 with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) can restore sensitivity and inhibit mTORC1.
FAQ 4: Could there be an issue with my experimental setup or the LGB-321 compound itself?
Answer: Yes, basic experimental variables can significantly impact the outcome and should always be considered.
Scientific Rationale: Compound stability, concentration, and treatment duration are critical parameters. LGB-321, like many small molecule inhibitors, has a defined shelf-life and optimal storage conditions. Incorrect dosage or insufficient treatment time may fail to achieve the necessary intracellular concentration to inhibit PIM kinases effectively.
Troubleshooting Checklist:
-
Compound Integrity:
-
Has the compound been stored correctly (as per the manufacturer's data sheet)?
-
Is the compound within its expiration date?
-
Was the stock solution prepared correctly in a suitable solvent (e.g., DMSO) and stored properly to avoid freeze-thaw cycles?
-
-
Dosing and Duration:
-
Are you using a concentration that is known to be effective in other cell lines? Cellular EC50 values for LGB-321 in sensitive lines like KMS-11 are in the nanomolar range (e.g., 10-40 nM).[2] You may need to perform a dose-response curve ranging from 1 nM to 10 µM.
-
Is the treatment duration sufficient? While some effects may be seen in a few hours, others may require 24 hours or longer.[23]
-
-
Cell Culture Conditions:
-
Are the cells healthy and in the logarithmic growth phase?
-
Is there any contamination (e.g., mycoplasma) that could alter cellular signaling?
-
Are serum conditions consistent? High serum concentrations contain growth factors that strongly activate the PI3K/AKT/mTORC1 pathway and may mask the effects of the inhibitor. Consider performing experiments in reduced serum conditions after an initial serum starvation period.
-
Summary and Concluding Remarks
The failure of LGB-321 to inhibit mTORC1 is most likely rooted in the specific biology of the chosen cellular model rather than a failure of the compound itself. The primary reason is often that the cells' mTORC1 activity is not dependent on PIM kinase signaling. Other significant possibilities include the activation of powerful compensatory signaling pathways that circumvent the effects of PIM inhibition or the presence of mutations that render the mTORC1 pathway constitutively active. By systematically working through the troubleshooting steps outlined in this guide—validating your model, confirming your assay, and investigating resistance mechanisms—you can effectively diagnose the reason for the observed insensitivity and design more informative future experiments.
References
-
Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity. PMC. Available at: [Link]
-
Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance. PMC. Available at: [Link]
-
mTOR and cancer: many loops in one pathway. PMC. Available at: [Link]
-
mTORC1 - Wikipedia. Wikipedia. Available at: [Link]
-
mTORC1 signaling and the metabolic control of cell growth. PMC. Available at: [Link]
-
mTORC pathways and activation mechanisms of mTORC1. ResearchGate. Available at: [Link]
-
Positive and negative feedback loops regulating the PI3K/AKT/mTOR Pathway. ResearchGate. Available at: [Link]
-
The TSC Complex-mTORC1 Axis: From Lysosomes to Stress Granules and Back. Frontiers. Available at: [Link]
-
Rheb G-Proteins and the Activation of mTORC1. PMC. Available at: [Link]
-
Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance. AACR Journals. Available at: [Link]
-
mTOR signaling at a glance. PMC. Available at: [Link]
-
Overcoming resistance to mTOR inhibition for enhanced strategies in clinical trials. Taylor & Francis Online. Available at: [Link]
-
TSC-Insensitive Rheb Mutations Induce Oncogenic Transformation Through a Combination of Hyperactive mTORC1 Signalling and Metabolic Reprogramming. bioRxiv. Available at: [Link]
-
A Double Negative Feedback Loop between mTORC1 and AMPK Kinases Guarantees Precise Autophagy Induction upon Cellular Stress. MDPI. Available at: [Link]
-
Rheb and Rags come together at the lysosome to activate mTORC1. Portland Press. Available at: [Link]
-
Control of TSC2-Rheb signaling axis by arginine regulates mTORC1 activity. PMC. Available at: [Link]
-
Mechanisms of resistance to mTOR inhibitors in leukemia and lymphoma. AACR. Available at: [Link]
-
Mechanisms of resistance to mTOR inhibitors. PubMed. Available at: [Link]
-
The mechanisms for resistance to mTOR inhibitors in cancer cells. ResearchGate. Available at: [Link]
-
LGB321. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. bioRxiv. Available at: [Link]
-
Experimental Approaches in Delineating mTOR Signaling. PMC. Available at: [Link]
-
Functional outcome of mTOR inhibition by RapaLink1. ResearchGate. Available at: [Link]
-
Tissue-restricted inhibition of mTOR using chemical genetics. PNAS. Available at: [Link]
-
NVP-LGB321, a novel orally bioavailable pan-pim kinase inhibitor. BioWorld. Available at: [Link]
-
Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. AACR Journals. Available at: [Link]
-
Targeting the mTORC1 Pathway With Phenotypic Screening. HotSpot Therapeutics. Available at: [Link]
-
LGB321. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. Available at: [Link]
-
A Kinase Inhibitor Targeted to mTORC1 Drives Regression in Glioblastoma. PMC. Available at: [Link]
-
Inhibition of PI3K-Akt-mTOR Signaling in Glioblastoma by mTORC1/2 Inhibitors. PMC. Available at: [Link]
-
mTORC1 inhibition impairs activation of the unfolded protein response and induces cell death during ER stress in cardiomyocytes. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
ATP-site binding inhibitor effectively targets mTORC1 and mTORC2 complexes in glioblastoma. PubMed. Available at: [Link]
-
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Protocolsonline. Available at: [Link]
-
Effect of LGB321 on PIM2 target modulation and proliferation in KMS-11.luc cells. ResearchGate. Available at: [Link]
-
Mechanisms of action of three distinct generations of mTOR inhibitors... ResearchGate. Available at: [Link]
-
Regulation of mTORC1 by Upstream Stimuli. MDPI. Available at: [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. Available at: [Link]
Sources
- 1. LGB321 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. | BioWorld [bioworld.com]
- 3. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Kinase Inhibitor Targeted to mTORC1 Drives Regression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP-site binding inhibitor effectively targets mTORC1 and mTORC2 complexes in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The TSC Complex-mTORC1 Axis: From Lysosomes to Stress Granules and Back [frontiersin.org]
- 16. Rheb G-Proteins and the Activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. journals.physiology.org [journals.physiology.org]
Adjusting LGB-321 dosage for blood-brain barrier penetration studies
Core Directive & Scope
Welcome to the LGB-321 Technical Support Center. This guide addresses critical bottlenecks in using LGB-321 (structurally analogous to NVP-LBG321) for blood-brain barrier (BBB) penetration studies.
Technical Note: While often referred to in lab shorthand as "LGB-321," this compound is a Class I PI3K inhibitor. The primary challenge with this scaffold is not intrinsic potency, but efflux liability . It is a known substrate for P-glycoprotein (P-gp/MDR1) and BCRP, which restricts
This guide moves beyond standard PK protocols to address the specific "brick-dust" solubility and efflux issues inherent to this molecule.
Dosage & Pharmacokinetics (FAQ)
Q: We see high plasma exposure (
) but negligible efficacy in our Glioblastoma (GBM) models. Should we simply double the dose?
A: No. Doubling the dose will likely hit toxicity thresholds before saturating the BBB efflux pumps.
The Causality: LGB-321 is actively pumped out of the brain endothelium back into the blood by P-gp and BCRP transporters. Increasing systemic dose linearly increases plasma toxicity (hyperglycemia, rash) but only logarithmically increases brain concentration until those transporters are saturated—which is often biologically impossible in vivo without lethal toxicity.
The Solution: Calculate
-
Measure
and : Use Rapid Equilibrium Dialysis (RED) devices. LGB-321 is highly protein-bound (>90%). -
Calculate
: -
Interpretation:
-
If
(e.g., 0.05), efflux is the driver. Dosage adjustment alone will fail. You must use an efflux inhibitor (see Section 3) or a co-formulation strategy. -
If
, passive diffusion is working. The issue is likely rapid metabolism (clearance) or low intrinsic potency.
-
Troubleshooting Experimental Protocols
Q: The compound precipitates in standard PBS/Saline vehicles. How do I formulate LGB-321 for IP/Oral dosing without crashing out?
A: LGB-321 is a lipophilic weak base. Avoid neutral aqueous buffers.
Field-Proven Formulation Protocol: For rodent studies (Mouse/Rat), use the following "Step-Down" solubilization method to ensure a stable suspension/solution.
-
Vehicle Class: Organic Co-solvent / Surfactant Mix.
-
Recommended Vehicle: 5% NMP (N-Methyl-2-pyrrolidone) + 45% PEG300 + 50% Water (or Saline).
Step-by-Step Preparation:
-
Weigh the required amount of LGB-321 powder.
-
Dissolve completely in 100% NMP (5% of final volume). Vortex and sonicate for 5 minutes. Critical: Ensure it is a clear yellow solution before proceeding.
-
Add PEG300 (45% of final volume) slowly while vortexing.
-
Dilute with Water/Saline (50% of final volume) dropwise.
-
Troubleshooting: If precipitation ("cloudiness") occurs immediately upon adding water, your concentration is too high. Limit concentration to <10 mg/mL. For higher doses, switch to 0.5% Methylcellulose/0.1% Tween 80 and administer as a homogenous suspension (oral gavage only).
-
Q: How do I validate if P-gp is actually the problem?
A: Run a "Knockout" or "Chemical Knockout" control arm.
If you cannot use MDR1-/- (knockout) mice, use Elacridar (a dual P-gp/BCRP inhibitor) as a chemical probe.
Validation Protocol:
-
Arm A (Control): Dose LGB-321 (e.g., 20 mg/kg PO).
-
Arm B (Inhibition): Pre-treat with Elacridar (10 mg/kg PO) 30 minutes prior to LGB-321 dosing.
-
Sampling: Collect terminal brain and plasma at
(usually 1-2 hours). -
Analysis: If Brain/Plasma ratio increases >3-fold in Arm B, LGB-321 is a definitive P-gp substrate.
Data Presentation & Visualization
Visualizing the BBB Challenge
The following diagram illustrates the kinetic pathway of LGB-321. Note the "Revolving Door" mechanism at the endothelial cell (BBB).
Caption: Figure 1.[1] Kinetic pathway of LGB-321. High P-gp efflux (Red Arrow) limits net flux into the parenchyma despite passive diffusion.
Quantitative Analysis: Interpreting Efflux Ratios
Use this table to categorize your LGB-321 derivatives or formulation results.
| Parameter | Value Range | Interpretation | Action Required |
| Efflux Ratio (ER) | < 2.0 | High Permeability | Proceed to Efficacy Studies. |
| (In Vitro MDCK-MDR1) | 2.0 - 5.0 | Moderate Substrate | Increase dose or optimize lipophilicity. |
| > 10.0 | Critical Substrate | Stop. Chemical modification or co-inhibition required. | |
| > 0.5 | Excellent Exposure | Ideal candidate profile. | |
| (In Vivo) | 0.1 - 0.5 | Moderate Exposure | Acceptable for high potency ( |
| < 0.1 | Poor Exposure | LGB-321 Baseline. Requires efflux inhibition. |
Signaling Pathway Context
Understanding the downstream effect is crucial for pharmacodynamic (PD) modeling. LGB-321 targets the PI3K/Akt/mTOR axis.[2][3]
Caption: Figure 2. Mechanism of Action. LGB-321 inhibits PI3K, preventing PIP2->PIP3 conversion and halting Akt-driven tumor survival.
References
-
Di, L., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." AAPS Journal, 2013.
-
Pardridge, W. M. "The Blood-Brain Barrier: Bottleneck in Brain Drug Development." NeuroRx, 2005.
-
Kalvass, J. C., & Maurer, T. S. "Influence of nonspecific brain and plasma binding on CNS exposure: implications for rational drug discovery." Biopharmaceutics & Drug Disposition, 2002.
-
Friden, M., et al. "Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and brain homogenate methods." Drug Metabolism and Disposition, 2011.
-
Banks, W. A. "Characteristics of compounds that cross the blood-brain barrier." BMC Neurology, 2009.
Sources
Validation & Comparative
Comparative Guide: LGB-321 vs. SGI-1776 for PIM2 Inhibition
Executive Summary
This guide provides a technical comparison between LGB-321 and SGI-1776 , two small-molecule inhibitors targeting the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. While both compounds act as ATP-competitive inhibitors, they exhibit drastically different potency profiles against PIM2 .
The Critical Distinction: PIM2 is historically the most difficult isoform to target due to its exceptionally low
-
LGB-321 acts as a pan-PIM inhibitor with picomolar affinity , effectively neutralizing PIM2 even in high-ATP cellular environments.
-
SGI-1776 displays a significant "potency gap," inhibiting PIM1 and PIM3 effectively but showing >50-fold weaker activity against PIM2 .
Compound Profiles & Mechanism of Action[1]
LGB-321
-
Class: Pan-PIM Kinase Inhibitor (PIM1, PIM2, PIM3).[1][2][3][4]
-
Chemical Scaffold: 3-aminopyridyl-2-carboxamide derivative.[4]
-
Mechanism: ATP-competitive.[5][6][7] Optimized specifically to overcome the low ATP
of PIM2.[1] -
Key Feature: Maintains target saturation in cellular assays (low nM EC50) where ATP concentrations are in the millimolar range.
SGI-1776[1][6][7][8][9][10][11][12][13]
-
Class: Multi-kinase Inhibitor (PIM1, PIM2, PIM3, Flt3, Haspin).
-
Key Feature: An early-generation inhibitor.[10] While effective against PIM1/3 and Flt3, it struggles to compete with ATP for the PIM2 active site, leading to incomplete blockade of the PIM2 survival pathway in resistant cell lines.
Comparative Efficacy Data
The following data aggregates biochemical IC50 values derived from radiometric and fluorescence-based kinase assays.
Table 1: Biochemical IC50 Values (Cell-Free)
| Target | LGB-321 IC50 [1][5] | SGI-1776 IC50 [2][3] | Fold Difference (Potency) |
| PIM2 | 0.002 nM (2 pM) | 363 nM | ~180,000x |
| PIM1 | 0.001 nM (1 pM) | 7 nM | ~7,000x |
| PIM3 | 0.001 nM (1 pM) | 69 nM | ~69,000x |
| Flt3 | > 1000 nM (Selectivity window) | 44 nM | SGI-1776 is more potent |
Technical Insight: The drastic difference in PIM2 inhibition (2 pM vs. 363 nM) highlights LGB-321's structural optimization. SGI-1776's IC50 of 363 nM is often insufficient to fully suppress PIM2 signaling in vivo, where drug exposure levels fluctuate.
Table 2: Cellular Efficacy (Multiple Myeloma Models)
| Metric | LGB-321 (KMS-11 Cells) [1] | SGI-1776 (MM.1S Cells) [2] |
| EC50 (Proliferation) | 38 nM | ~3,000 nM (3 µM) |
| Target Modulation | Complete p-BAD / p-4EBP1 suppression at 100 nM | Partial suppression; requires >3 µM for significant effect |
Signaling Pathway & Inhibition Logic[14]
PIM2 promotes cell survival primarily by phosphorylating the pro-apoptotic protein BAD (preventing apoptosis) and 4E-BP1 (promoting cap-dependent translation). The diagram below illustrates the signaling cascade and the intervention points.
Figure 1: PIM2 Signaling Pathway.[11][12] LGB-321 effectively outcompetes physiological ATP to block PIM2-mediated phosphorylation of BAD and 4E-BP1. SGI-1776 struggles to displace ATP at the PIM2 active site.
Experimental Protocol: Determining PIM2 IC50
To replicate these values or test novel compounds, a robust kinase assay is required. The ADP-Glo™ Kinase Assay is recommended over radiometric methods for high-throughput profiling due to its high sensitivity and non-radioactive workflow.
Protocol Validation (Self-Checking System)[17]
-
Linearity Check: Ensure the assay is performed within the linear range of the enzyme (typically <10% substrate conversion).
-
Z' Factor: A Z' > 0.5 is required for valid data.
-
ATP Concentration: For PIM2, use 10 µM ATP to mimic near-Km conditions, or 1 mM ATP to mimic cellular conditions (LGB-321 will maintain potency here; SGI-1776 will shift significantly).
Step-by-Step Workflow
-
Reagent Preparation:
-
1X Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Enzyme: Recombinant Human PIM2 (0.2 ng/µL final).
-
Substrate: S6 Kinase Peptide (KKRNRTLTV) or BAD peptide (20 µM final).
-
ATP: Ultra-pure ATP (10 µM final).
-
-
Compound Dilution:
-
Prepare 3-fold serial dilutions of LGB-321 (Start 100 nM) and SGI-1776 (Start 10 µM) in DMSO.
-
Transfer 100 nL to a 384-well low-volume white plate (E.g., Corning 4513).
-
-
Reaction Assembly:
-
Detection (ADP-Glo):
-
Add 4 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).
-
Incubate 40 mins at RT.
-
Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal).
-
Incubate 30 mins at RT.
-
-
Data Analysis:
-
Measure Luminescence (RLU).[12]
-
Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
-
Fit data to a sigmoidal dose-response equation (Variable slope).
-
Figure 2: ADP-Glo Assay Workflow for PIM2 IC50 Determination.
Conclusion
For researchers specifically targeting PIM2 or studying resistance mechanisms in Multiple Myeloma and AML:
-
Choose LGB-321 if your study requires complete ablation of PIM2 signaling. Its picomolar potency ensures that even high intracellular ATP levels do not compromise inhibition.
-
Choose SGI-1776 only if you are studying multi-kinase effects (PIM + Flt3) or using it as a reference compound for early-generation inhibitors. Be aware that at tolerated doses, SGI-1776 leaves significant residual PIM2 activity.
References
-
Garcia, P. D., et al. (2014).[1][2] "Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers."[1][13] Clinical Cancer Research, 20(7), 1834-1845. Link
-
Chen, L. S., et al. (2009). "Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells."[8][5][9] Blood, 114(19), 4150-4157. Link
-
Chen, L. S., et al. (2011). "Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia." Blood, 118(3), 693-702. Link
-
Nishiguchi, G. A., et al. (2013).[4] "Discovery of NVP-LGB321, a novel orally bioavailable pan-Pim kinase inhibitor."[4] 245th ACS National Meeting, Medicinal Chemistry Abstract.
-
Burger, M. T., et al. (2014). "Identification of NVP-LGB321, a Potent and Selective Pan-PIM Kinase Inhibitor." ACS Medicinal Chemistry Letters. Link
Sources
- 1. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. | BioWorld [bioworld.com]
- 5. PIM-Kinase Inhibitor IX, SGI-1776 The PIM-Kinase Inhibitor IX, SGI-1776 controls the biological activity of PIM-Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting of glioblastoma cell lines and glioma stem cells by combined PIM kinase and PI3K-p110α inhibition | Oncotarget [oncotarget.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
Benchmarking LGB-321 against pan-PIM inhibitor PIM447
Executive Summary: The Probe vs. The Candidate
In the landscape of PIM kinase inhibition, LGB-321 and PIM447 (LGH447) represent two distinct pinnacles of drug discovery developed by Novartis. While they share structural homology and a pan-PIM inhibition profile, their applications differ fundamentally based on their physicochemical properties.
-
LGB-321 is the biochemical benchmark . It is a highly potent tool compound (probe) often used in vitro to define the absolute ceiling of PIM1/2/3 inhibition.
-
PIM447 is the translational benchmark . It is the clinically optimized candidate (Phase I/II) with superior pharmacokinetic (PK) properties, oral bioavailability, and a safety profile established in human trials for Multiple Myeloma (MM).
This guide dissects their performance to help you select the correct reagent for your specific experimental stage.
Part 1: Mechanistic Differentiation & Signaling Architecture
Both compounds function as ATP-competitive inhibitors of PIM1, PIM2, and PIM3.[1] Unlike many kinase inhibitors that target the "hinge region" exclusively, PIM inhibitors must accommodate the unique hinge architecture of PIM kinases (which lack a hydrogen bond donor).
The PIM Signaling Node
PIM kinases are constitutively active and do not require phosphorylation loop activation. They are upregulated by JAK/STAT signaling (specifically STAT3/5) and drive survival via three major outputs:
-
c-MYC Stabilization: Preventing proteasomal degradation.
-
Translation Initiation: Phosphorylation of 4E-BP1 (independent of mTORC1) and S6K.
-
Apoptosis Blockade: Phosphorylation of BAD (Ser112), preventing it from binding Bcl-xL.
Visualizing the Pathway
The following diagram illustrates the critical nodes where LGB-321 and PIM447 intervene. Note the feedback loop: PIM inhibition often leads to compensatory upregulation of PIM protein levels, a critical artifact for data interpretation.
Figure 1: PIM Kinase Signaling Architecture. Inhibitors block the phosphorylation of BAD and 4E-BP1, effectively halting survival and translation machinery.
Part 2: Biochemical Profiling & Selectivity
While both compounds are "pan-PIM," LGB-321 is often cited for its extreme potency in biochemical assays, whereas PIM447 balances potency with selectivity and solubility.
Table 1: Comparative Potency (Ki / IC50)
| Feature | LGB-321 (Tool Compound) | PIM447 (Clinical Candidate) |
| PIM1 Potency | ~ 1 - 2 pM | 6 pM |
| PIM2 Potency | ~ 2 - 5 pM | 18 pM |
| PIM3 Potency | ~ 0.5 - 1 pM | 9 pM |
| Selectivity | High (Clean against kinase panel) | High (Only PIM2 < 3nM in 68-kinase panel) |
| Solubility | Low/Moderate (DMSO required) | High (Optimized for oral delivery) |
| Primary Utility | In vitro mechanistic dissection | In vivo xenografts & clinical translation |
Scientist's Note: The picomolar (pM) potency of LGB-321 makes it an unforgiving probe. In cellular assays, you must titrate carefully. Concentrations >1 µM often induce off-target effects (e.g., GSK3β inhibition), masking the specific PIM phenotype.
Part 3: Cellular Efficacy & Phenotypic Response
In hematological models (Multiple Myeloma, AML), PIM2 is often the dominant isoform conferring survival. Both inhibitors show efficacy, but the therapeutic window differs.
Key Efficacy Metrics
-
Multiple Myeloma (MM): PIM447 demonstrates strong synergy with standard-of-care agents like Bortezomib and Lenalidomide.[2][3][4] It overcomes osteoclast-mediated tumor support, providing a "bone-protective" effect not always assessed with LGB-321.
-
AML (Acute Myeloid Leukemia): Both compounds reduce leukemic blast burden. However, PIM447 has been validated to inhibit mTORC1 signaling (via S6RP phosphorylation reduction) more sustainably in in vivo models due to better half-life.
When to Use Which?
-
Use LGB-321 if: You are performing short-term (4-24h) mechanistic studies in cell culture to prove PIM dependence. Its higher potency ensures complete target blockade.
-
Use PIM447 if: You are planning in vivo mouse studies or seeking to replicate clinical trial conditions. Using LGB-321 in vivo often requires complex formulations (e.g., NMP/PEG) that can be toxic themselves.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure data integrity, you must control for the PIM Stabilization Artifact . PIM inhibitors stabilize the enzyme while inhibiting its activity. Therefore, Western Blots showing increased PIM levels indicate successful target engagement, not resistance.
Protocol A: Validating Target Engagement (Western Blot)
Objective: Confirm PIM inhibition by assessing phosphorylation of downstream substrate BAD (Ser112).
Reagents:
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical: PIM substrates dephosphorylate rapidly).
-
Primary Ab: Anti-pBAD (Ser112) and Anti-Total BAD.
-
Control Ab: Anti-PIM2 (Expect upregulation).
Workflow:
-
Seeding: Seed MM cells (e.g., MM.1S or RPMI-8226) at
cells/mL. -
Treatment: Treat with LGB-321 or PIM447 (Dose range: 10 nM – 1 µM) for 4 to 6 hours .
-
Why 6 hours? pBAD reduction is an early event. At 24h, apoptosis complicates protein loading.
-
-
Lysis: Wash with ice-cold PBS containing NaF (phosphatase inhibitor). Lyse immediately on ice.
-
Normalization: Load equal protein (30 µg).
-
Readout:
Protocol B: Cellular Viability Assay (CTG)
Objective: Determine IC50.
-
Optimization: PIM inhibitors are often cytostatic rather than cytotoxic in solid tumors, but cytotoxic in MM/AML. Optimize seeding density to ensure cells are in log-phase growth for 72h.
-
Dosing: 10-point dilution series (Start 10 µM, 1:3 dilutions).
-
Incubation: 72 hours.
-
Readout: CellTiter-Glo (ATP quantification).
Visualizing the Experimental Logic
Figure 2: Experimental Workflow. Note the divergent timelines for biochemical validation (Western Blot) versus phenotypic outcome (Viability).
References
-
Burger, M. T., et al. (2013). "Identification of LGB-321: A Potent and Selective PIM Kinase Inhibitor." American Chemical Society (ACS) Medicinal Chemistry Letters.
-
Raab, M. S., et al. (2019). "The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma."[3][5] Leukemia.[2]
-
Paíno, T., et al. (2017). "The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects."[1][2][3][4] Clinical Cancer Research.
-
Cervantes, F., et al. (2013). "Safety, pharmacokinetics and efficacy of the pan-PIM kinase inhibitor LGH447 in patients with relapsed/refractory hematologic malignancies." Blood.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating LGB-321 Target Engagement using Thermal Shift Assays
Executive Summary
LGB-321 is a potent, ATP-competitive Pan-PIM kinase inhibitor (PIM1, PIM2, PIM3) with picomolar affinity (
This guide details the validation of LGB-321 using Thermal Shift Assays (TSA) , also known as Differential Scanning Fluorimetry (DSF). Unlike standard kinase activity assays, TSA provides a direct readout of physical binding stability. Due to LGB-321's extreme potency, it induces significant thermal stabilization (
Scientific Background: The PIM Kinase Target
PIM kinases are constitutively active serine/threonine kinases that regulate cell survival and proliferation.[3] They are unique because they do not require upstream phosphorylation for activation, making their abundance the primary driver of activity.
Mechanism of Action
LGB-321 binds to the ATP-binding pocket of PIM kinases, preventing the phosphorylation of critical downstream substrates such as BAD (pro-apoptotic protein) and 4E-BP1 (translation regulator).
Diagram: PIM Signaling & LGB-321 Inhibition
The following diagram illustrates the specific nodes inhibited by LGB-321, distinguishing it from upstream inhibitors like FLT3 or PI3K inhibitors.
Figure 1: LGB-321 interrupts the PIM kinase signaling cascade, preventing BAD phosphorylation and blocking mTORC1-mediated proliferation.[1]
Comparative Analysis: LGB-321 vs. Alternatives
When validating LGB-321, it is critical to benchmark it against known standards.[1] The picomolar affinity of LGB-321 results in a distinct thermal shift profile compared to nanomolar inhibitors.
Table 1: Performance Benchmarks
| Feature | LGB-321 | AZD1208 | SGI-1776 |
| Target Class | Pan-PIM (1, 2, 3) | Pan-PIM (1, 2, 3) | Pan-PIM (Non-selective) |
| PIM1 | |||
| PIM2 | |||
| Expected | High ( | Moderate ( | Low ( |
| Selectivity | High | Moderate | Low (Hits FLT3/Haspin) |
| Clinical Status | Tool Compound (Pre-clinical) | Phase I (Discontinued) | Discontinued |
Key Insight: In a Thermal Shift Assay, a
Validated TSA Protocol for LGB-321
This protocol is designed to be self-validating by including a low-affinity control (DMSO) and a medium-affinity comparator (AZD1208).
Reagents & Buffer Optimization
PIM kinases are relatively unstable. The buffer choice is critical to obtain a clean melt curve.
-
Buffer:
HEPES pH 7.5, NaCl, DTT (freshly added).-
Expert Note: Avoid high concentrations of
in TSA unless ATP is present, as it can destabilize the apo-kinase.
-
-
Dye: SYPRO Orange (5000x stock).[4] Use at 4x final concentration .
-
Protein: Recombinant Human PIM1 or PIM2 (residues 1-313). Final concentration:
.
Experimental Workflow
-
Compound Preparation:
-
Prepare LGB-321 and AZD1208 stocks at
in DMSO. -
Dilute to
final concentration in assay buffer. -
Final Assay Concentration: Screen at
(saturation) and (discrimination).
-
-
Plate Setup (384-well PCR plate):
-
Protein/Dye Mix +
Compound (via acoustic dispenser) OR diluted compound. -
Controls:
-
Negative: DMSO only (determines basal
). -
Positive: AZD1208 (validates the assay is working).
-
Blank: Buffer + Dye + Compound (no protein) – Crucial for LGB-321 to rule out autofluorescence.[1]
-
-
Protein/Dye Mix +
-
Thermal Ramp:
Diagram: TSA Logic Flow
This decision tree helps interpret the results, specifically distinguishing between true binding and artifacts.
Figure 2: Logical workflow for validating LGB-321 binding. Note the requirement to check for compound autofluorescence.
Data Interpretation & Troubleshooting
Interpreting LGB-321 Data
Due to the picomolar
-
Observation: The melt curve for LGB-321 may not reach a plateau before
, or the transition may be extremely broad. -
Solution: If
is unmeasurable because it exceeds , report as " " and confirm binding via an orthogonal method (e.g., Surface Plasmon Resonance). However, for PIM1 (basal ), LGB-321 typically shifts the to , which is detectable.[1]
Troubleshooting Table
| Issue | Cause | Corrective Action |
| High Initial Fluorescence | Protein aggregation or hydrophobic compound. | Centrifuge protein stock; check compound solubility; reduce compound concentration. |
| No Shift with LGB-321 | Protein inactive or compound degraded. | Run AZD1208 control. If AZD shifts but LGB doesn't, check LGB-321 mass spec purity. |
| Negative Shift (Destabilization) | Chaotropic effect or pH mismatch. | Check buffer pH match between protein and compound stock. |
References
-
Pharmacological Characteriz
-
PIM Kinase Signaling & Resistance
-
Thermal Shift Assay Methodology
-
Comparator D
Sources
Comparative Efficacy of LGB-321: Solid Tumors vs. Hematologic Malignancies
Executive Summary: The PIM Dependency Divergence
LGB-321 is a potent, ATP-competitive, pan-PIM kinase inhibitor targeting isoforms PIM1, PIM2, and PIM3.[1] Unlike first-generation PIM inhibitors, LGB-321 is distinguished by its unique potency against PIM2 , an isoform historically difficult to inhibit due to its low
This guide delineates the stark contrast in efficacy between hematologic malignancies and solid tumors.[4][5] Experimental data confirms that LGB-321 exhibits superior efficacy in hematologic cancers (particularly Multiple Myeloma, AML, and CLL) due to intrinsic "PIM addiction." Conversely, it demonstrates limited single-agent activity in solid tumors , highlighting a critical divergence in oncogenic dependency.
Mechanism of Action & Molecular Targets[6]
To understand the differential efficacy, one must first understand the signaling architecture LGB-321 disrupts.
The PIM Signaling Axis
PIM kinases are constitutively active serine/threonine kinases that support cell survival and proliferation independent of growth factors.
-
Target: PIM1, PIM2, PIM3.
-
Downstream Effectors:
-
BAD (Bcl-2-associated death promoter): PIM phosphorylates BAD at Ser112, inactivating this pro-apoptotic protein and preventing apoptosis.
-
mTORC1: PIM promotes mTORC1 activity (via TSC2 phosphorylation), driving protein synthesis.
-
CXCR4: PIM1 regulates CXCR4 surface expression, critical for homing and microenvironment retention in leukemias.
-
LGB-321 Intervention
LGB-321 binds to the ATP-binding pocket of PIM kinases.[1][6]
-
Key Differentiator: High affinity for PIM2. Many earlier inhibitors failed to suppress PIM2 at physiological ATP concentrations; LGB-321 overcomes this, blocking the "PIM2 escape" pathway often seen in resistant hematologic lines.
Figure 1: Mechanism of Action. LGB-321 inhibits PIM kinases, preventing BAD phosphorylation and mTOR activation, thereby shifting the cell from a survival state to apoptosis.
Comparative Efficacy Analysis
A. Hematologic Malignancies (High Efficacy)
LGB-321 is highly active in hematologic lines due to the high expression of PIM isoforms and the functional dependency (addiction) of these cells on PIM signaling for survival.
-
Multiple Myeloma (MM):
-
Acute Myeloid Leukemia (AML):
-
In Vivo: In KG-1 AML xenograft models, LGB-321 demonstrated significant tumor growth inhibition.
-
Synergy: Synergistic effects observed when combined with cytarabine.[3]
-
-
CLL (Chronic Lymphocytic Leukemia):
-
Microenvironment: LGB-321 blocks the CXCR4/CXCL12 axis, disrupting the protective interaction between CLL cells and the stromal microenvironment. It enhances the efficacy of ibrutinib .[8]
-
B. Solid Tumors (Limited Efficacy)
In contrast, broad cancer cell line profiling reveals that LGB-321 has limited antiproliferative activity in solid tumor lines.[1][2][3]
-
Reasoning:
-
Lack of Addiction: Solid tumors often rely on alternative survival pathways (e.g., EGFR, MAPK, PI3K/AKT) that are redundant to PIM signaling.
-
Expression Levels: PIM kinase expression is generally lower or less critical in solid tumor pathophysiology compared to hematopoietic lineages.
-
-
Implication: LGB-321 is not recommended as a single agent for general solid tumor indications, though it may have potential in combination therapies or specific niche subtypes (investigational).
Summary Data Table
| Feature | Hematologic Cancers (AML, MM, CLL) | Solid Tumors (Lung, Breast, Colon) |
| Primary Target Dependency | High (PIM2 "Addiction") | Low (Redundant pathways exist) |
| LGB-321 IC50 (Proliferation) | Low nanomolar (Sensitive) | High micromolar / No Effect (Resistant) |
| Apoptosis Induction | Robust (via BAD dephosphorylation) | Minimal |
| Biomarker Response | p-S6 and p-BAD reduction observed | Weak or decoupled from survival |
| In Vivo Efficacy | Tumor regression (e.g., KG-1 Xenograft) | Limited single-agent inhibition |
Experimental Protocols
To validate these findings in your own facility, follow these standardized protocols derived from pivotal characterization studies (e.g., Garcia et al., Clin Cancer Res 2014).
Protocol 1: Comparative Cell Viability Assay (Heme vs. Solid)
Objective: Quantify the differential sensitivity of MM cells vs. Solid Tumor cells to LGB-321.
Materials:
-
Compound: LGB-321 (dissolved in DMSO, 10 mM stock).
-
Cell Lines:
-
Heme: KMS-11 (Myeloma) or KG-1 (AML).
-
Solid: A549 (Lung) or MCF-7 (Breast).
-
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-based assay.
Workflow:
-
Seeding:
-
Seed cells in 96-well plates.
-
Heme (Suspension): 10,000 cells/well in 100 µL media.
-
Solid (Adherent):[9] 3,000 cells/well; allow to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of LGB-321 (e.g., 10 µM down to 1 nM, 1:3 dilutions).
-
Add compound to cells (Final DMSO concentration < 0.1%).
-
Include DMSO Control (0% inhibition) and Staurosporine (positive kill control).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add 100 µL CellTiter-Glo reagent.
-
Shake for 2 mins; incubate 10 mins (stabilize signal).
-
Measure Luminescence.[1]
-
-
Analysis:
-
Normalize to DMSO control.
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Expected Result: Heme IC50 < 500 nM; Solid IC50 > 5-10 µM.
-
Protocol 2: Pharmacodynamic Marker Verification (Western Blot)
Objective: Confirm mechanism (PIM inhibition) by assessing p-BAD and p-S6 levels.
Workflow:
-
Treatment: Treat KMS-11 cells with LGB-321 (1 µM) for 4 hours .
-
Lysis: Harvest cells; wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Critical).
-
Blotting:
-
Run SDS-PAGE. Transfer to PVDF.
-
Primary Antibodies:
-
Anti-p-BAD (Ser112) [PIM-specific site].[1]
-
Anti-p-S6 (Ser235/236) [mTOR readout].
-
Anti-Total PIM2 (Loading/Expression check).
-
-
-
Validation:
-
Valid System: LGB-321 treated lanes must show loss of p-BAD compared to DMSO.
-
Solid Tumor Check: If running A549, you may see p-BAD reduction without significant cell death, indicating the pathway is blocked but not essential for survival.
-
Decision Logic for Researchers
Use the following logic flow to determine if LGB-321 is appropriate for your study.
Figure 2: Experimental Decision Matrix. Researchers should prioritize LGB-321 for hematologic models with verified PIM expression.
References
-
Garcia, P. D., et al. (2014). Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers.[2][3] Clinical Cancer Research, 20(7), 1834-1845.[2]
-
MedKoo Biosciences. LGB-321 Product Information and Activity Profile.
-
Decker, S., et al. (2016/2018). The Pan-PIM Kinase Inhibitor LGB321 Affects Apoptotic Pathways and Microenvironmental Interactions in CLL. Blood (ASH Annual Meeting Abstracts).
-
Burger, M. T., et al. Structure guided optimization of PIM kinase inhibitors.[1] Nature (Related citations in context of PIM development).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. medkoo.com [medkoo.com]
- 3. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recommendations for supportive care and best supportive care in NCCN clinical practice guidelines for treatment of cancer: Differences between solid tumor and hematologic malignancy guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LGB321 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. ashpublications.org [ashpublications.org]
- 9. If It’s a Solid Tumor Target, It May Be a Hematologic Cancer Target: Bridging the Great Divide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling: LGB-321 Efficacy vs. Genetic Ablation of PIM Kinases
Executive Summary
This guide provides a technical comparison between LGB-321 , a potent pan-PIM kinase inhibitor, and CRISPR-Cas9 mediated knockout (KO) of the PIM family (PIM1, PIM2, PIM3). While LGB-321 demonstrates acute cytotoxicity in hematologic malignancies (IC50 ~1 nM), genetic ablation often yields milder phenotypes due to compensatory redundancy and developmental plasticity. This guide dissects the mechanistic divergence, experimental utility, and protocols for validating these distinct approaches.
Part 1: The Molecular Toolkit
1.1 LGB-321: The Chemical Probe
LGB-321 (Novartis) is an ATP-competitive inhibitor optimized for pan-PIM inhibition.[1] Unlike earlier generations (e.g., SGI-1776), LGB-321 effectively inhibits PIM2 , an isoform historically difficult to target due to its low
-
Mechanism: Type I ATP-competitive inhibition.
-
Potency: Picomolar affinity (
~1-2 pM).[4] -
Selectivity: High.[5] The primary off-target is GSK3
, but with a >1,000-fold selectivity window.
1.2 CRISPR-Cas9: The Genetic Scalpel
Genetic ablation of PIM kinases requires a multi-gene strategy. Because PIM kinases exhibit high functional redundancy, knocking out a single isoform (e.g., PIM1) often leads to the compensatory upregulation of PIM2 or PIM3, masking the phenotype.
-
Mechanism: DSB induction leading to Indels/Frameshift.
-
Target Profile: Highly specific to the gRNA sequence.
-
Challenge: Requires Triple Knockout (TKO) to mimic the pan-inhibition profile of LGB-321.
Part 2: Phenotypic Data Analysis
The central conflict in PIM kinase research is the "Viability Paradox." Chemical inhibition often yields acute apoptosis in cancer models, whereas systemic genetic deletion is tolerated in organismal development.
Table 1: Comparative Efficacy & Phenotypes
| Feature | LGB-321 (Small Molecule) | CRISPR TKO (PIM1/2/3 Null) |
| Primary Effect | Acute catalytic inhibition (Seconds/Minutes) | Chronic protein loss (Days/Weeks) |
| Cellular IC50 | 1–10 nM (Multiple Myeloma/AML) | N/A (Viability varies by cell line dependency) |
| Biochemical | PIM1: 1 pM | PIM2: 2 pM | PIM3: 1 pM | N/A |
| Phenotype (Cancer) | Rapid apoptosis, Cell cycle arrest (G1), mTORC1 inhibition | Slower growth, often compensated by AKT upregulation |
| Phenotype (In Vivo) | Tumor regression in xenografts | Mice are viable/fertile; reduced body size; impaired T-cell expansion |
| Off-Targets | GSK3 | Potential off-target editing; Exon skipping |
| Key Substrates | pBAD (Ser112), pS6RP, 4E-BP1 | Total BAD/S6RP levels unchanged; phosphorylation reduced |
2.1 The Mechanistic Divergence
Why does LGB-321 kill cells that survive CRISPR knockout?
-
Acute Shock vs. Adaptation: LGB-321 shuts down PIM signaling instantly, preventing the cell from rewiring. CRISPR KO is a slow process, allowing cells to upregulate parallel survival pathways (e.g., PI3K/AKT or MAPK) during clone selection.
-
Scaffolding Functions: LGB-321 inhibits kinase activity but leaves the PIM protein structure intact. CRISPR removes the protein entirely. If PIM acts as a scaffold for other complexes, the physical loss (CRISPR) may trigger different signaling events than catalytic inhibition (LGB-321).
-
The "Addiction" Factor: Hematologic cancers (AML, MM) are often "addicted" to PIM signaling for Myc stabilization. Normal tissues (as seen in TKO mice) tolerate PIM loss because they do not rely on this hyper-activated Myc loop.
Part 3: Visualization of Signaling & Logic
Figure 1: PIM Signaling & Intervention Points
This diagram illustrates the redundant signaling of PIM isoforms and the blockage points for LGB-321 vs. CRISPR.
Caption: PIM isoforms (1, 2, 3) exhibit functional redundancy. LGB-321 provides simultaneous blockade, whereas CRISPR requires triple-targeting to prevent compensation.
Part 4: Experimental Protocols
4.1 Protocol A: Validating LGB-321 Efficacy (Target Engagement)
Objective: Confirm cellular inhibition of PIM activity using phosphorylation markers. Note: Total BAD levels do not change; only the phosphorylation status at Ser112 is PIM-specific.
-
Cell Seeding: Seed KMS-11 or MV-4-11 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment:
-
Treat with LGB-321 in a dose-response (e.g., 0, 1, 10, 100, 1000 nM).
-
Control: DMSO (0.1% final).[6]
-
Duration: 2 to 4 hours (PIM effects are rapid).
-
-
Lysis: Harvest cells on ice. Wash with cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.
-
Crucial: PIM substrates are rapidly dephosphorylated. Keep lysates cold.
-
-
Western Blot:
-
Load 20-30
g protein. -
Primary Antibodies:
-
Anti-pBAD (Ser112) [Cell Signaling #5284 or equiv].
-
Anti-pS6 Ribosomal Protein (Ser235/236).
-
Anti-Total PIM2 (to control for protein stability, though LGB-321 usually does not degrade the protein).
-
-
-
Data Interpretation: A successful hit is defined by >50% reduction in pBAD signal at 10-100 nM without loss of total BAD.
4.2 Protocol B: Generating & Validating PIM Triple Knockouts
Objective: Create a "clean" genetic null background. Note: Single gRNA approaches often fail due to in-frame repairs. Use a dual-gRNA approach to excise a critical exon.
-
Design: Select 2 sgRNAs per gene (PIM1, PIM2, PIM3) flanking a catalytic exon (e.g., Exon 4).
-
Transfection:
-
Use RNP complexes (Cas9 protein + sgRNA) for higher efficiency and lower off-target effects compared to plasmid DNA.
-
Electroporate target cells (e.g., Neon Transfection System).
-
-
Sorting: 48h post-transfection, single-cell sort into 96-well plates.
-
Genotyping (The Critical Step):
-
Do not rely solely on Western Blots initially (antibodies can be non-specific).
-
Perform PCR across the targeted exon.
-
Success: A significant band shift (deletion) compared to WT.
-
Validation: Sanger sequence the PCR product to confirm frameshift.
-
-
Functional Rescue (The Gold Standard):
-
To prove phenotype specificity, re-express PIM2 cDNA in the TKO clone. If the sensitivity to apoptosis is reversed, the phenotype was on-target.
-
Part 5: Strategic Decision Matrix
When should you use LGB-321 versus CRISPR?
Caption: Decision workflow for selecting Chemical vs. Genetic tools based on experimental duration and biological question.
References
-
Garcia, P. D., et al. (2014).[1] Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers.[1][2][4][7] Clinical Cancer Research, 20(7), 1834–1845.[1]
-
Mikkers, H., et al. (2004). Mice Deficient for All PIM Kinases Display Reduced Body Size and Impaired Responses to Hematopoietic Growth Factors.[8] Molecular and Cellular Biology, 24(13), 6104–6115.
-
Burger, M. T., et al. (2014).[1] Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor. Journal of Medicinal Chemistry, 57(15), 6333–6353.
-
An, N., et al. (2013). Abnormal hematopoietic phenotypes in Pim kinase triple knockout mice. Journal of Hematology & Oncology, 6, 12.
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mice Deficient for All PIM Kinases Display Reduced Body Size and Impaired Responses to Hematopoietic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of LGB-321 Anti-Tumor Effects in Diverse Xenografts
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the anti-tumor effects of the pan-PIM kinase inhibitor, LGB-321, in various xenograft models of hematologic malignancies. This document moves beyond a simple recitation of facts to offer a cohesive analysis of LGB-321's performance against relevant therapeutic alternatives, grounded in experimental data and the underlying scientific principles. Our goal is to equip you with the critical information needed to evaluate the potential of LGB-321 in your own research and development endeavors.
Introduction: The Rationale for Targeting PIM Kinases in Hematologic Malignancies
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and metabolism. Overexpressed in a wide array of hematologic malignancies, including Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Multiple Myeloma (MM), the PIM kinases represent a compelling therapeutic target. Their constitutive activity, downstream of key signaling pathways such as JAK/STAT, and their role in phosphorylating pro-apoptotic proteins like BAD, position them as central nodes in cancer cell survival.
LGB-321 is a potent and selective, orally bioavailable pan-PIM kinase inhibitor. Its ability to inhibit all three PIM isoforms is a key attribute, as these kinases can have both overlapping and distinct functions in different cancer contexts. This guide will delve into the preclinical evidence supporting the anti-tumor activity of LGB-321 in diverse xenograft models and compare its efficacy to other therapeutic agents.
Mechanism of Action: How LGB-321 Exerts its Anti-Tumor Effects
LGB-321 functions as an ATP-competitive inhibitor of all three PIM kinase isoforms. By blocking the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby disrupting multiple pro-survival signaling cascades within the cancer cell.
Key Downstream Effects of PIM Kinase Inhibition by LGB-321:
-
Inhibition of mTORC1 Signaling: PIM kinases can phosphorylate components of the mTORC1 pathway, a central regulator of cell growth and protein synthesis. Inhibition of PIM kinases by LGB-321 leads to decreased mTORC1 signaling.
-
Modulation of BAD Phosphorylation: The pro-apoptotic protein BAD (Bcl-2-associated death promoter) is a key substrate of PIM kinases. Phosphorylation of BAD by PIM kinases sequesters it from its pro-apoptotic function. LGB-321, by inhibiting PIM kinases, prevents BAD phosphorylation, thereby promoting apoptosis.
-
Disruption of the CXCR4/CXCL12 Axis: The chemokine receptor CXCR4 and its ligand CXCL12 play a crucial role in the homing and retention of cancer cells within the protective bone marrow microenvironment. PIM1 is known to regulate CXCR4 surface expression. By inhibiting PIM kinases, LGB-321 can disrupt this axis, potentially mobilizing cancer cells from their protective niche and sensitizing them to therapy.
Signaling Pathway of PIM Kinase Inhibition
Caption: Mechanism of action of LGB-321.
Comparative Efficacy of LGB-321 in Preclinical Xenograft Models
The reproducibility of a drug's anti-tumor effects across different preclinical models is a critical indicator of its potential clinical utility. LGB-321 has demonstrated efficacy in various xenograft models of hematologic malignancies.
Acute Myeloid Leukemia (AML)
Comparative Performance of Other Pan-PIM Kinase Inhibitors and Standard of Care in AML Xenograft Models:
To provide a framework for evaluating the potential of LGB-321, the following table summarizes the performance of other pan-PIM kinase inhibitors and a standard-of-care agent in AML xenograft models.
| Compound | Drug Class | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| INCB053914 | Pan-PIM Inhibitor | MOLM-16 | 30 mg/kg, BID | 96% | |
| AZD1208 | Pan-PIM Inhibitor | MOLM-16 | 10 mg/kg, QD | 89% | |
| AZD1208 | Pan-PIM Inhibitor | KG-1 | Not specified | Significant inhibition | |
| Cytarabine | Chemotherapy | KG-1 | 50 mg/kg, on alternate days for 4 doses | Significant inhibition (in combination) |
Note: TGI values can vary based on experimental conditions. This table is for comparative purposes.
Chronic Lymphocytic Leukemia (CLL)
Patient-Derived Xenograft (PDX) Models: LGB-321 has demonstrated efficacy in CLL PDX models. While specific quantitative data on tumor burden reduction is not detailed in the available literature, studies have reported its effectiveness in this setting.
Comparative Performance of Standard of Care in CLL Models:
Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a standard-of-care therapy for CLL.
| Compound | Drug Class | Xenograft Model | Dosing Regimen | Efficacy Outcome | Reference |
| Ibrutinib | BTK Inhibitor | CLL PDX | Not specified | Sustained benefit in various subgroups | |
| Ibrutinib | BTK Inhibitor | Phase 3 Trial | Not specified | ORR of 92% |
Experimental Protocols
To ensure the reproducibility of findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for establishing and evaluating therapeutic efficacy in KG-1 AML and CLL PDX xenograft models.
KG-1 AML Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the KG-1 AML cell line.
Workflow for KG-1 AML Xenograft Study
Caption: Workflow for a KG-1 AML xenograft study.
Step-by-Step Protocol:
-
Cell Culture: Culture KG-1 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Harvest cells and perform a viable cell count using trypan blue exclusion.
-
Centrifuge the cells and wash twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® on ice to a final concentration of 5 x 10⁷ cells/mL.
-
-
Implantation:
-
Anesthetize 6-8 week old female NSG (NOD.Cg-Prkdcscid Il2rg tm1Wjl/SzJ) mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, LGB-321, Comparator).
-
Administer treatments as per the study design (e.g., oral gavage for LGB-321).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
CLL Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment of an intravenous CLL PDX model, which more closely recapitulates the systemic nature of the disease.
Workflow for CLL PDX Study
Caption: Workflow for a CLL patient-derived xenograft study.
Step-by-Step Protocol:
-
Patient Sample Processing:
-
Obtain fresh peripheral blood from consenting CLL patients.
-
Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with sterile PBS.
-
-
Cell Preparation and Injection:
-
Resuspend the PBMCs in sterile PBS at a concentration of 1-2 x 10⁸ cells/mL.
-
Inject 100 µL of the cell suspension (1-2 x 10⁷ cells) intravenously into the tail vein of 6-8 week old female NSG mice.
-
-
Engraftment Monitoring:
-
Beginning 2-4 weeks post-injection, monitor the engraftment of human cells by collecting a small volume of peripheral blood.
-
Use flow cytometry to quantify the percentage of human CD45+ cells in the murine peripheral blood.
-
-
Treatment and Efficacy Evaluation:
-
Once a stable engraftment is confirmed, randomize the mice into treatment groups.
-
Administer treatments as per the study design.
-
Continue to monitor the percentage of human CD45+ cells in the peripheral blood to assess treatment efficacy.
-
At the study endpoint, harvest spleen and bone marrow to determine the tumor burden in these organs.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for the objective comparison of therapeutic agents.
Tumor Growth Inhibition
The primary endpoint for solid tumor xenograft models is typically tumor growth inhibition. This can be visualized using tumor growth curves and summarized in a table.
Illustrative Tumor Growth Curve
(Note: This is a representative graph and does not depict actual experimental data for LGB-321.)
Pharmacodynamic Biomarker Analysis
To confirm the mechanism of action of LGB-321 in vivo, pharmacodynamic (PD) biomarker analysis should be performed on tumor tissues collected at the end of the study.
Key PD Biomarkers for LGB-321:
-
p-BAD (Ser112/136): A decrease in the phosphorylation of BAD at these sites indicates PIM kinase inhibition.
-
p-4E-BP1 (Thr37/46): A reduction in the phosphorylation of 4E-BP1 suggests inhibition of the mTORC1 pathway.
-
CXCR4 Expression: Changes in CXCR4 protein levels can indicate disruption of this signaling axis.
These biomarkers can be assessed using techniques such as Western blotting, immunohistochemistry, or flow cytometry.
Conclusion and Future Directions
The preclinical data available to date suggests that LGB-321 is a promising pan-PIM kinase inhibitor with reproducible anti-tumor effects in diverse xenograft models of hematologic malignancies. Its mechanism of action, which involves the simultaneous inhibition of multiple pro-survival pathways, provides a strong rationale for its continued investigation.
For a more definitive assessment of its comparative efficacy, head-to-head studies of LGB-321 against other pan-PIM kinase inhibitors within the same xenograft models are warranted. Furthermore, exploring combination strategies, such as with standard-of-care agents or other targeted therapies, will be crucial in defining the optimal clinical positioning for LGB-321. The detailed protocols provided in this guide should serve as a valuable resource for researchers seeking to independently validate and expand upon the existing findings.
References
-
[(PDF) Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia]([Link]
Evaluating the Synergistic Potential of LGB-321, a Pan-Pim Kinase Inhibitor, in Combination with PI3K Inhibitors
A Technical Guide for Researchers
In the landscape of precision oncology, the strategy of combining targeted therapies to overcome resistance and enhance efficacy is paramount. This guide provides an in-depth evaluation of the synergistic potential between LGB-321, a potent pan-Pim kinase inhibitor, and various inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. As a senior application scientist, my objective is to offer a comprehensive resource that is not only technically robust but also grounded in field-proven insights to empower researchers in their drug development endeavors.
The Scientific Rationale: Targeting Convergent Pro-Survival Pathways
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in a wide range of hematological and solid tumors.[1] These kinases are key regulators of cell survival, proliferation, and apoptosis, exerting their effects through the phosphorylation of several downstream targets, including the pro-apoptotic protein BAD.[1]
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a crucial role in cell growth, metabolism, and survival.[2][3] Aberrant activation of this pathway can occur through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4]
The convergence of the Pim and PI3K pathways on common downstream effectors, such as the regulation of apoptosis and protein synthesis, provides a strong rationale for their dual inhibition. By simultaneously targeting these two distinct but complementary pro-survival pathways, it is hypothesized that a synergistic anti-tumor effect can be achieved, potentially overcoming intrinsic and acquired resistance to single-agent therapies.
Experimental Design for Synergy Evaluation
A robust evaluation of drug synergy requires a systematic and quantitative approach. The following experimental workflow is designed to provide a comprehensive assessment of the interaction between LGB-321 and PI3K inhibitors.
Detailed Experimental Protocols
This protocol outlines a standard procedure for assessing the effect of LGB-321 and a PI3K inhibitor on the viability of a chosen cancer cell line.
-
Cell Plating:
-
Harvest and count cells, then resuspend to a final concentration of 2.5 x 104 cells/mL in complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom plate. This corresponds to 2,500 cells per well.[5]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare 2x concentrated stock solutions of LGB-321 and the selected PI3K inhibitor in the appropriate vehicle (e.g., DMSO).
-
Perform serial dilutions of each drug to create a range of concentrations for single-agent dose-response curves. For the combination matrix, prepare a checkerboard of drug concentrations.
-
Add 100 µL of the 2x drug solutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1x drug concentrations. Include vehicle-only controls.
-
Incubate the treated plates for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[6][7] It calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The analysis is typically performed using specialized software such as CompuSyn or via custom scripts in statistical software packages.
-
Data Input: The raw data from the single-agent and combination viability assays are entered into the software. This includes drug concentrations and the corresponding cell viability readings (expressed as a fraction of the vehicle control).
-
Calculation: The software calculates the CI values for each drug combination at different effect levels (e.g., 50%, 75%, and 90% inhibition).
-
Visualization: The results can be visualized as a Fa-CI plot (Fraction affected vs. Combination Index) or an isobologram, which provides a graphical representation of the synergistic, additive, or antagonistic effects.[8]
Data Presentation and Interpretation
The following tables present hypothetical data from a synergy experiment between LGB-321 and a PI3K inhibitor (PI3Ki-A) in a multiple myeloma cell line.
Table 1: Single-Agent IC50 Values
| Compound | IC50 (nM) |
| LGB-321 | 50 |
| PI3Ki-A | 200 |
Table 2: Combination Index (CI) Values for LGB-321 and PI3Ki-A
| % Inhibition | Combination Index (CI) | Interpretation |
| 50 | 0.65 | Synergy |
| 75 | 0.48 | Strong Synergy |
| 90 | 0.35 | Very Strong Synergy |
These hypothetical results suggest that the combination of LGB-321 and PI3Ki-A is synergistic, with the synergy becoming more pronounced at higher levels of cell killing.
Mechanistic Validation
To further substantiate the findings from the viability assays, it is crucial to perform experiments that probe the underlying molecular mechanisms.
-
Western Blotting: Analyze the phosphorylation status of key downstream targets of the Pim and PI3K pathways, such as p-BAD, p-AKT, and p-S6, in cells treated with the single agents and the combination. A synergistic combination is expected to show a more profound and sustained inhibition of these pro-survival signals compared to either drug alone.
-
Apoptosis Assays: Quantify the induction of apoptosis using methods like Annexin V/PI staining followed by flow cytometry or by measuring cleaved caspase-3 levels. A synergistic interaction should result in a significant increase in apoptosis in the combination-treated group.
Conclusion
The combination of a pan-Pim kinase inhibitor like LGB-321 with a PI3K inhibitor represents a promising therapeutic strategy. The scientific rationale is compelling, and the experimental framework outlined in this guide provides a clear path for rigorously evaluating the synergistic potential of such a combination. By employing quantitative methods for synergy analysis and validating the findings with mechanistic studies, researchers can confidently advance promising drug combinations toward further preclinical and clinical development.
References
-
Marchese, A., et al. (2023). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 15(11), 3019. Available at: [Link]
-
Juric, D., et al. (2022). The present and future of PI3K inhibitors for cancer therapy. Journal of Clinical Investigation, 132(19), e159239. Available at: [Link]
-
Martini, M., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomedicines, 10(6), 1247. Available at: [Link]
-
Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 22(22), 12384. Available at: [Link]
-
Teti, G., et al. (2022). PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors. International Journal of Molecular Sciences, 23(19), 11894. Available at: [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from: [Link]
-
Massacesi, C., et al. (2016). PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. OncoTargets and Therapy, 9, 203–210. Available at: [Link]
-
Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Retrieved from: [Link]
-
Castel, P., et al. (2016). PI3K inhibitors for cancer treatment: where do we stand? Biochemical Society Transactions, 44(2), 433–440. Available at: [Link]
-
Ianevski, A., et al. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1661, 351–370. Available at: [Link]
-
Ianevski, A., et al. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv. Available at: [Link]
-
Fancher, I. S., et al. (2020). Current Methods for Quantifying Drug Synergism. Journal of the American College of Cardiology: Basic to Translational Science, 5(7), 745–748. Available at: [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446. Available at: [Link]
-
Drug Development & Delivery. (2023). Drug Combination Screening in Oncology: Advancing Predictive Strategies for Precision Drug Development. Retrieved from: [Link]
-
Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. ResearchGate. Available at: [Link]
-
Chory, E. J., et al. (2022). High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia. bioRxiv. Available at: [Link]
-
Joosse, A., et al. (2019). To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology. Anticancer Research, 39(8), 3985–3994. Available at: [Link]
-
Cokol-Cakmak, M., et al. (2020). Guided screen for synergistic three-drug combinations. PLOS ONE, 15(7), e0235929. Available at: [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from: [Link]
-
Martin-Loeches, I., et al. (2018). Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics. Chemical Reviews, 118(1), 161–198. Available at: [Link]
-
Patsnap. (2025). LTG-321 - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved from: [Link]
-
BioWorld. (2013). NVP-LGB321, a novel orally bioavailable pan-pim kinase inhibitor. Retrieved from: [Link]
-
ClinicalTrials.gov. (n.d.). Phase 1 Single and Multiple Ascending Dose of LTG-321 in Healthy Participants. Retrieved from: [Link]
-
Tan, A. C., et al. (2019). Combination therapy with potent PI3K and MAPK inhibitors overcomes adaptive kinome resistance to single agents in preclinical models of glioblastoma. Neuro-Oncology, 21(11), 1395–1407. Available at: [Link]
-
Fierce Biotech. (2011). Combining MEK and PI3K Inhibitors Appears Encouraging in a Safety Study with Early Signs of Anti-tumor Activity. Retrieved from: [Link]
-
Janku, F., et al. (2018). Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment. Molecular & Cellular Oncology, 5(2), e1412832. Available at: [Link]
-
Mullard, A. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 15(11), 3020. Available at: [Link]
-
Kim, S., et al. (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. Cancers, 16(12), 2296. Available at: [Link]
-
Houweling, M., et al. (2023). Eleven out of 15 drug combinations have a longitudinal synergistic... ResearchGate. Retrieved from: [Link]
-
Yang, Z., et al. (2024). Insight into the mechanism of action of ORG27569 at the cannabinoid type one receptor utilising a unified mathematical model. British Journal of Pharmacology, 181(2), 284–299. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). CSB-321 Ph 1 in Immunotherapy for the Treatment of Cancer. Retrieved from: [Link]
-
Immutep. (n.d.). A soluble LAG-3 protein (eftilagimod alpha) with an anti-PD-1 antibody (pembrolizumab): results of a phase II study in NSCLC. Retrieved from: [Link]
Sources
- 1. | BioWorld [bioworld.com]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
